DSM705
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H19F3N6O |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)-3-pyridinyl]cyclopropyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C19H19F3N6O/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28)/t11-/m1/s1 |
InChIキー |
JUBPRXDFKLPILK-LLVKDONJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DSM705 in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Unlike its human host, the parasite is incapable of salvaging pyrimidines and is solely reliant on this pathway for the synthesis of essential precursors for DNA and RNA. By targeting PfDHODH, this compound effectively halts parasite proliferation. This pyrrole-based inhibitor demonstrates nanomolar potency against both the isolated enzyme and cultured P. falciparum parasites, with a high degree of selectivity over the human ortholog, making it a promising antimalarial candidate. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the molecular basis of its interaction with PfDHODH.
Core Mechanism of Action: Inhibition of PfDHODH
This compound exerts its antimalarial activity by specifically inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate (B1227488). The parasite's absolute dependence on this pathway for pyrimidine synthesis underscores the vulnerability of PfDHODH as a drug target.[3]
Targeting the Coenzyme Q Binding Site
PfDHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme. The catalytic cycle involves two main steps: the oxidation of dihydroorotate by FMN, followed by the re-oxidation of the reduced FMN by coenzyme Q (CoQ).[4] this compound is a non-competitive inhibitor with respect to dihydroorotate and a competitive inhibitor with respect to CoQ, indicating that it binds to the CoQ binding pocket. This pocket is located in a hydrophobic channel adjacent to the FMN cofactor.[4]
The crystal structure of PfDHODH in complex with this compound (PDB ID: 7KZ4) reveals the precise molecular interactions that underpin its potent and selective inhibition.[5][6][7] Key residues within the CoQ binding site form hydrogen bonds and hydrophobic interactions with the inhibitor, effectively blocking the binding of the natural CoQ substrate and halting enzymatic activity.
Selectivity for the Parasite Enzyme
A crucial feature of this compound is its high selectivity for PfDHODH over the human enzyme. This selectivity is attributed to significant amino acid differences between the parasite and human DHODH in the inhibitor-binding site.[3] These differences create a unique binding pocket in PfDHODH that can accommodate this compound with high affinity, while the human enzyme's binding site is less favorable for such interactions. This molecular distinction is fundamental to the favorable safety profile of this compound.
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy at both the enzymatic and cellular levels.
| Parameter | Target | Value | Reference |
| IC50 | P. falciparum DHODH | 95 nM | [1][2] |
| EC50 | P. falciparum 3D7 (in vitro growth) | 12 nM | [1][2] |
| IC50 | P. vivax DHODH | 52 nM | [1][2] |
| Selectivity | Human DHODH | No significant inhibition | [1][2] |
Experimental Protocols
Recombinant PfDHODH Expression and Purification
A protocol for expressing and purifying active recombinant PfDHODH from E. coli is essential for in vitro enzymatic assays. The following is a generalized protocol based on established methods.
Objective: To produce soluble and active recombinant PfDHODH.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the PfDHODH gene (e.g., pET vector)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Appropriate antibiotic for plasmid selection (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole (B134444), 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20-40 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transform the expression vector into competent E. coli cells and select for transformants on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large volume of LB broth with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for several hours (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant PfDHODH with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentrate the purified protein and determine the concentration using a protein assay (e.g., Bradford or BCA).
-
Verify the purity and size of the protein by SDS-PAGE.
PfDHODH Enzyme Inhibition Assay (DCIP Assay)
This colorimetric assay measures the activity of PfDHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).
Objective: To determine the IC50 value of this compound against recombinant PfDHODH.
Materials:
-
Purified recombinant PfDHODH
-
Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100)
-
L-dihydroorotate (substrate)
-
Decylubiquinone (CoQ analog)
-
2,6-dichloroindophenol (DCIP)
-
This compound (or other inhibitors) dissolved in DMSO
-
96- or 384-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the assay buffer.
-
Add a small volume of the this compound dilution to each well (final DMSO concentration should be ≤1%). Include control wells with DMSO only (no inhibitor) and wells with a known potent inhibitor for maximum inhibition control.
-
Add the purified PfDHODH enzyme to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time. The rate of decrease corresponds to the rate of DCIP reduction and is proportional to enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.
Objective: To determine the EC50 value of this compound against cultured P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs)
-
This compound (or other compounds) dissolved in DMSO
-
96-well black microplates, sterile
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (diluted in lysis buffer)
-
Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include control wells with medium and DMSO only (no drug) and wells with uninfected RBCs (background control).
-
Prepare a parasite suspension of synchronized ring-stage parasites at a starting parasitemia of ~0.5% and a hematocrit of 2%.
-
Add the parasite suspension to each well of the plate containing the drug dilutions.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding the lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence from the uninfected RBC control wells.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations of Pathways and Workflows
De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of the de novo pyrimidine pathway by this compound.
Experimental Workflow for PfDHODH IC50 Determination
Caption: Workflow for determining the IC50 of this compound against PfDHODH.
Resistance Mechanisms
The emergence of drug resistance is a significant concern for all antimalarials. In vitro studies have shown that resistance to DHODH inhibitors, including compounds structurally related to this compound, can arise through point mutations in the pfdhodh gene.[8][9][10] These mutations typically occur within or near the inhibitor binding site, reducing the binding affinity of the drug. For the related clinical candidate DSM265, mutations such as C276F have been identified both in vitro and in a clinical setting, leading to reduced efficacy.[10] Understanding these potential resistance pathways is crucial for the development of combination therapies that can mitigate the risk of treatment failure. The observation that some DHODH inhibitor-resistant mutants exhibit hypersensitivity to other compounds suggests a promising strategy for designing resistance-proof combination therapies.[8]
Metabolic Consequences of PfDHODH Inhibition
Metabolomic studies of P. falciparum treated with DHODH inhibitors have provided a clear picture of the metabolic consequences of target engagement. Inhibition of PfDHODH leads to a metabolic bottleneck, resulting in the accumulation of the upstream intermediates N-carbamoyl-L-aspartate and dihydroorotate.[11] This accumulation serves as a direct biomarker of DHODH inhibition. Concurrently, the downstream depletion of orotate and subsequent pyrimidine nucleotides starves the parasite of the necessary building blocks for DNA and RNA synthesis, ultimately leading to cell cycle arrest and parasite death.
Caption: Metabolic consequences of PfDHODH inhibition by this compound.
Conclusion
This compound is a highly potent and selective inhibitor of P. falciparum dihydroorotate dehydrogenase. Its mechanism of action is well-defined, involving the disruption of the essential de novo pyrimidine biosynthesis pathway in the parasite. The high degree of selectivity for the parasite enzyme, coupled with its potent antimalarial activity, makes this compound a valuable lead compound in the development of new antimalarial therapies. The detailed understanding of its interaction with PfDHODH, along with insights into potential resistance mechanisms and metabolic consequences of its action, provides a solid foundation for its further development and for the rational design of next-generation DHODH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. 7kz4 - Crystal structure of Plasmodium falciparum dihydroorotate dehydrogenase bound with Inhibitor this compound (N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-3-methyl-4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxamide) - Summary - Protein Data Bank Japan [pdbj.org]
- 8. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics-Based Screening of the Malaria Box Reveals both Novel and Established Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
What is the chemical structure of DSM705?
An In-depth Technical Guide to the Antimalarial Compound DSM705
Introduction
This compound is a potent, orally active antimalarial compound identified through structure-guided computational optimization of a pyrrole-based inhibitor series.[1] It is a highly selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway in the parasite.[2][3][4] Due to its nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH and lack of inhibition of the mammalian ortholog, this compound has been investigated as a potential candidate for malaria treatment and chemoprevention.[1][2][5]
Chemical Structure
This compound is a pyrrole-based compound.[3][4] The hydrochloride salt is often used in formulations to improve solubility and stability.[3]
| Identifier | Value |
| Chemical Formula | C₁₉H₁₉F₃N₆O[6][7] |
| Molecular Weight | 404.39 g/mol [7] |
| SMILES | C--INVALID-LINK--c1nnc[nH]1[6] |
| Chemical Formula (HCl Salt) | C₁₉H₂₀ClF₃N₆O[8] |
Mechanism of Action
The primary target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA, RNA, phospholipids, and glycoproteins, making it a critical process for the rapidly proliferating malaria parasite. By inhibiting Plasmodium DHODH, this compound effectively halts pyrimidine synthesis, leading to parasite death.[2][3] A key advantage of this compound is its high selectivity for the parasite enzyme over the human equivalent, which minimizes potential host toxicity.[2][3][4]
Quantitative Data
In Vitro Activity
This compound demonstrates potent inhibitory activity against the DHODH enzyme from both P. falciparum and P. vivax, as well as strong antiparasitic activity against P. falciparum cell cultures.
| Target | Metric | Value (nM) |
| P. falciparum DHODH (PfDHODH) | IC₅₀ | 95[2][3][4] |
| P. vivax DHODH (PvDHODH) | IC₅₀ | 52[2][3][4] |
| P. falciparum 3D7 Cells | EC₅₀ | 12[2][4] |
| Human DHODH | IC₅₀ | >100,000[5] |
In Vivo Pharmacokinetics in Swiss Outbred Mice
Pharmacokinetic studies in mice have shown that this compound has high oral bioavailability.[2][3][4]
| Route | Dose (mg/kg) | Bioavailability (F) | t₁/₂ (h) | Cₘₐₓ (µM) | CL (mL/min/kg) | Vss (L/kg) |
| Oral (p.o.) | 2.6 | 74% | 3.4 | 2.6 | N/A | N/A |
| Oral (p.o.) | 24 | 70% | 4.5 | 20 | N/A | N/A |
| Intravenous (i.v.) | 2.3 | N/A | N/A | N/A | 2.8 | 1.3 |
In Vivo Efficacy in a P. falciparum SCID Mouse Model
This compound hydrochloride effectively suppresses parasitemia in a dose-dependent manner in an immunodeficient mouse model.[2][4]
| Dose (mg/kg, p.o., twice daily for 6 days) | Outcome |
| 3 - 200 | Dose-dependent parasite killing[4] |
| 50 | Maximum rate of parasite killing[2][4] |
| 50 | Complete suppression of parasitemia by days 7-8[2][4] |
Experimental Protocols
In Vivo Formulation Preparation
For oral administration in animal studies, this compound hydrochloride can be formulated as a solution or suspension. A common method involves the sequential addition of solvents to achieve the desired concentration and solubility.[2][4]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [2][4]
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline (0.9% NaCl) to reach the final volume and mix until clear. The final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: DMSO/Corn Oil Formulation [2][4]
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution or uniform suspension is achieved.
In Vivo Efficacy Assessment: 4-Day Suppressive Test
This standard test evaluates the activity of antimalarial compounds against the blood stages of Plasmodium in mice.[9]
-
Animal Model : Severe combined immunodeficient (SCID) mice are inoculated with P. falciparum parasites.[4]
-
Drug Administration : Treatment with this compound begins 2-4 hours post-infection. The compound is administered orally (p.o.) twice a day for 6 days at various doses (e.g., 3, 10, 20, 50, 100, 200 mg/kg).[4]
-
Monitoring : Thin blood smears are prepared daily from day 3 post-infection to determine the level of parasitemia.
-
Endpoint : The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. Complete suppression of parasitemia and survival time are key metrics.[4][9]
Pharmacokinetic Analysis in Mice
This protocol is designed to determine key pharmacokinetic parameters of this compound.[4]
-
Animal Model : Swiss outbred mice are used.
-
Drug Administration :
-
Oral (p.o.) : A single dose of this compound (e.g., 2.6 mg/kg or 24 mg/kg) is administered by oral gavage.
-
Intravenous (i.v.) : A single dose of this compound (e.g., 2.3 mg/kg) is administered via tail vein injection.
-
-
Sample Collection : Blood samples are collected at multiple time points after drug administration.
-
Analysis : Plasma concentrations of this compound are quantified using a suitable analytical method (e.g., LC-MS/MS).
-
Data Interpretation : The concentration-time data is used to calculate pharmacokinetic parameters such as Cₘₐₓ, t₁/₂, bioavailability (F), clearance (CL), and volume of distribution (Vss).
Development and Optimization Workflow
The discovery of this compound was the result of a structured drug development process that began with a high-throughput screening hit and progressed through lead optimization using computational and structure-based methods.
References
- 1. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound | Dihydroorotate Dehydrogenase | 2653225-38-6 | Invivochem [invivochem.com]
- 8. This compound hydrochloride - Immunomart [immunomart.com]
- 9. mmv.org [mmv.org]
DSM705: A Selective Dihydroorotate Dehydrogenase Inhibitor for Antimalarial Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria remains a significant global health burden, and the emergence of drug-resistant Plasmodium parasites necessitates the development of novel antimalarial agents with new mechanisms of action. Dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of Plasmodium, has been identified as a clinically validated drug target. The parasite relies exclusively on this pathway for pyrimidine synthesis, making it essential for its survival and replication. This technical guide provides a comprehensive overview of DSM705, a pyrrole-based, potent, and selective inhibitor of Plasmodium DHODH. We will delve into its mechanism of action, present key quantitative data on its efficacy and pharmacokinetic properties, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows.
Introduction: Dihydroorotate Dehydrogenase as a Key Antimalarial Target
The de novo pyrimidine biosynthesis pathway is crucial for the synthesis of DNA, RNA, and phospholipids, which are essential for the rapid proliferation of Plasmodium parasites within their host.[1] Unlike their human hosts, these parasites lack pyrimidine salvage pathways and are therefore entirely dependent on de novo synthesis for their survival.[2] Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[2][3] The significant structural differences between the active sites of human and Plasmodium DHODH allow for the development of selective inhibitors with minimal off-target effects in the host.[3] Inhibition of Plasmodium DHODH effectively starves the parasite of essential pyrimidines, leading to a cessation of growth and eventual death.[1] This makes DHODH an attractive and clinically validated target for the development of new antimalarial drugs.
This compound: A Potent and Selective Inhibitor of Plasmodium DHODH
This compound is a promising pyrrole-based compound that acts as a potent and selective inhibitor of Plasmodium DHODH.[4][5] It exhibits nanomolar potency against the DHODH enzyme from both Plasmodium falciparum and Plasmodium vivax, the two most significant species causing malaria in humans.[4][6][7] Crucially, this compound shows no significant inhibition of mammalian DHODH, highlighting its high selectivity and potential for a favorable safety profile.[4][6][7]
Mechanism of Action
This compound exerts its antimalarial activity by binding to the ubiquinone binding site of the Plasmodium DHODH enzyme. This binding event blocks the electron transfer process required for the oxidation of dihydroorotate to orotate, thereby halting the entire de novo pyrimidine synthesis pathway. The resulting pyrimidine starvation prevents the parasite from synthesizing the necessary nucleic acids for replication, ultimately leading to its demise.
Quantitative Data for this compound
The efficacy and pharmacokinetic profile of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| P. falciparum DHODH (PfDHODH) | IC50 | 95 | [4][6][7] |
| P. vivax DHODH (PvDHODH) | IC50 | 52 | [4][6][7] |
| P. falciparum 3D7 cells | EC50 | 12 | [4][6][7] |
| Human DHODH | IC50 | >100,000 | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |
| Efficacy | ||||
| Parasite Killing | Oral (p.o.), twice daily for 6 days | 50 | Maximum rate of parasite killing | [4][6][7] |
| Parasitemia Suppression | Oral (p.o.), twice daily for 6 days | 50 - 200 | Full suppression by days 7-8 | [4][6][7] |
| Pharmacokinetics | ||||
| Bioavailability (F) | Oral (p.o.), single dose | 2.6 | 74% | [4][6][7] |
| Oral (p.o.), single dose | 24 | 70% | [4][6][7] | |
| Half-life (t1/2) | Oral (p.o.), single dose | 2.6 | 3.4 h | [4][6][7] |
| Oral (p.o.), single dose | 24 | 4.5 h | [4][6][7] | |
| Maximum Concentration (Cmax) | Oral (p.o.), single dose | 2.6 | 2.6 µM | [4][6][7] |
| Oral (p.o.), single dose | 24 | 20 µM | [4][6][7] | |
| Plasma Clearance (CL) | Intravenous (i.v.), single dose | 2.3 | 2.8 mL/min/kg | [4][6][7] |
| Volume of Distribution (Vss) | Intravenous (i.v.), single dose | 2.3 | 1.3 L/kg | [4][6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize DHODH inhibitors like this compound.
Plasmodium falciparum DHODH Inhibition Assay
This assay measures the enzymatic activity of recombinant P. falciparum DHODH and its inhibition by test compounds.
Materials:
-
Recombinant P. falciparum DHODH
-
L-Dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
HEPES buffer (pH 8.0)
-
NaCl
-
Glycerol
-
Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare the assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO and create a serial dilution series.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the reaction mixture to each well. The final concentrations in a 50 µL reaction should be: 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP in the assay buffer.[8]
-
Initiate the reaction by adding recombinant P. falciparum DHODH to a final concentration of 12.5 nM.[8]
-
Incubate the plate at room temperature for 20 minutes.[8]
-
Measure the absorbance at 600 nm. The decrease in absorbance corresponds to the reduction of DCIP, which is proportional to DHODH activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the efficacy of compounds against the blood stages of P. falciparum in culture.
Materials:
-
Synchronized P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 with Albumax)
-
This compound (or other test compounds) dissolved in DMSO
-
SYBR Green I dye
-
Lysis buffer (e.g., Tris buffer with saponin, EDTA, and Triton X-100)
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Prepare a parasite culture with a starting parasitemia of approximately 0.3-0.5% and a hematocrit of 2.5%.
-
In a microplate, add serial dilutions of the test compound.
-
Add the parasite culture to each well. Include parasite-only wells (positive control) and uninfected RBCs (negative control).
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[8]
-
Prepare the SYBR Green I lysis buffer.
-
Add the SYBR Green I lysis buffer to each well and mix gently.
-
Incubate the plates in the dark at room temperature for at least 1 hour.[9] Some protocols suggest freezing the plates at -80°C after adding the dye to enhance lysis and signal.[8]
-
Read the fluorescence on a plate reader. The fluorescence intensity is proportional to the amount of parasite DNA.
-
Calculate the percent growth inhibition for each compound concentration and determine the EC50 value.
In Vivo Efficacy in a P. falciparum-infected SCID Mouse Model
This protocol outlines the procedure for assessing the in vivo efficacy of an antimalarial compound in a humanized mouse model.
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human red blood cells
-
P. falciparum parasites
-
This compound (or other test compounds) formulated for oral administration
-
Vehicle control
-
Giemsa stain
-
Microscope
Procedure:
-
Engraft SCID mice with human red blood cells.
-
Infect the humanized mice intravenously with P. falciparum-infected RBCs.
-
Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Once parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) orally once or twice daily for a set number of days (e.g., 4-6 days).[4][6][7] The control group receives the vehicle only.
-
Continue to monitor parasitemia daily during and after the treatment period.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the control group. The dose required to achieve a 90% reduction in parasitemia (ED90) can be calculated.
Pharmacokinetic Study in Mice
This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Materials:
-
Mice (e.g., Swiss outbred)
-
This compound (or other test compound) formulated for oral and intravenous administration
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Intravenous (IV) Administration:
-
Administer a single IV dose of the compound to a group of mice.
-
Collect blood samples at various time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dose.
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Oral (PO) Administration:
-
Administer a single oral gavage dose of the compound to another group of mice.
-
Collect blood samples at the same or similar time points as the IV group.
-
Process and store the plasma samples as described above.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F).
-
Visualizations
Signaling Pathway
Caption: DHODH pathway and this compound inhibition.
Experimental Workflow
Caption: Workflow for DHODH inhibitor evaluation.
Conclusion
This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its high potency against Plasmodium DHODH, coupled with its excellent selectivity over the human enzyme, underscores its potential as a clinical candidate. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and other DHODH inhibitors. The continued investigation of this compound class is a critical component of the global effort to combat and ultimately eradicate malaria.
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. Linking Murine and Human Plasmodium falciparum Challenge Models in a Translational Path for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of DSM705: A Potent Pyrrole-Based Inhibitor of Plasmodium Dihydroorotate Dehydrogenase
A Technical Whitepaper for Researchers in Drug Development
Abstract
Malaria remains a significant global health challenge, demanding the continuous development of novel therapeutics with unique mechanisms of action to combat emerging drug resistance. DSM705, a pyrrole-based inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), has emerged as a promising antimalarial candidate. This document provides an in-depth technical guide on the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for Targeting Plasmodium DHODH
The enzyme dihydroorotate dehydrogenase (DHODH) is a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. While humans can salvage pyrimidines from their diet, Plasmodium parasites, the causative agents of malaria, are solely reliant on the de novo pathway for pyrimidine synthesis, making DHODH an attractive and selective target for antimalarial drug development.[1][2]
This compound was identified through a structure-guided computational optimization of a pyrrole-based inhibitor series.[3] It demonstrates potent and selective inhibition of Plasmodium falciparum DHODH (PfDHODH) and Plasmodium vivax DHODH (PvDHODH) with no significant activity against the mammalian enzyme.[3][4]
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound exerts its antimalarial activity by binding to the ubiquinone binding site of Plasmodium DHODH, thereby inhibiting its enzymatic function. This blockade of DHODH disrupts the pyrimidine biosynthesis pathway in the parasite, leading to a depletion of essential pyrimidines and ultimately causing parasite death.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the construction of the core pyrrole (B145914) scaffold, followed by the introduction of the key side chains. While a detailed, step-by-step protocol for the industrial synthesis is proprietary, a plausible laboratory-scale synthesis can be outlined based on established organic chemistry principles and published methods for analogous compounds.
A potential synthetic route would likely involve the formation of a substituted pyrrole ring, for example, via a Paal-Knorr pyrrole synthesis or a related condensation reaction. This would be followed by functional group manipulations to introduce the cyclopropyl (B3062369) moiety and the amide linkage to the triazole-containing side chain.
Biological Activity and Efficacy
In Vitro Activity
This compound exhibits potent inhibitory activity against the DHODH enzymes from both major human malaria parasites, P. falciparum and P. vivax. This enzymatic inhibition translates to excellent cellular activity against cultured P. falciparum parasites.
| Target | Parameter | Value (nM) | Reference |
| P. falciparum DHODH (PfDHODH) | IC50 | 95 | [3][4] |
| P. vivax DHODH (PvDHODH) | IC50 | 52 | [3][4] |
| P. falciparum 3D7 cells | EC50 | 12 | [3][4] |
| Human DHODH | IC50 | >100,000 | [3] |
Table 1: In Vitro Potency of this compound
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in a humanized severe combined immunodeficient (SCID) mouse model of P. falciparum malaria. Oral administration of this compound leads to a dose-dependent reduction in parasitemia.
| Dose (mg/kg) | Dosing Regimen | Outcome | Reference |
| 3 - 200 | Twice daily for 6 days (p.o.) | Dose-dependent parasite killing | [4][5] |
| 50 | Twice daily for 6 days (p.o.) | Maximum rate of parasite killing and complete suppression of parasitemia by days 7-8 | [4][5] |
Table 2: In Vivo Efficacy of this compound in a SCID Mouse Model
Pharmacokinetics
Pharmacokinetic studies in Swiss outbred mice have shown that this compound possesses favorable oral bioavailability and a reasonable half-life, supporting its potential for oral administration.
| Parameter | Dose (mg/kg) | Route | Value | Reference |
| Bioavailability (F) | 2.6 | p.o. | 74% | [4][5] |
| 24 | p.o. | 70% | [4][5] | |
| Half-life (t1/2) | 2.6 | p.o. | 3.4 h | [4][5] |
| 24 | p.o. | 4.5 h | [4][5] | |
| Cmax | 2.6 | p.o. | 2.6 µM | [4][5] |
| 24 | p.o. | 20 µM | [4][5] | |
| Clearance (CL) | 2.3 | i.v. | 2.8 mL/min/kg | [4][5] |
| Volume of Distribution (Vss) | 2.3 | i.v. | 1.3 L/kg | [4][5] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
Experimental Protocols
Plasmodium falciparum DHODH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PfDHODH.
References
- 1. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Antiplasmodial Activity of DSM705: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of DSM705, a potent and selective inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH). The information presented herein is intended to support further research and development of this promising antimalarial compound.
Core Mechanism of Action
This compound is a pyrrole-based, orally active antimalarial compound that specifically targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] Plasmodium parasites are incapable of salvaging pyrimidines from their host and are therefore entirely reliant on this pathway for the synthesis of DNA, RNA, and nucleotide sugars.[4] By inhibiting DHODH, this compound effectively halts parasite proliferation. A key advantage of this compound is its high selectivity for the parasite enzyme over mammalian DHODHs, minimizing potential host toxicity.[1][2][5]
Quantitative Antiplasmodial Activity
This compound demonstrates potent activity against multiple Plasmodium species and strains, including those resistant to other antimalarial drugs. The following table summarizes the key in vitro efficacy data.
| Target | Assay Type | Strain | IC50 / EC50 (nM) | Reference |
| P. falciparum DHODH | Enzyme Inhibition | - | 95 | [1][2][3] |
| P. vivax DHODH | Enzyme Inhibition | - | 52 | [1][2][3] |
| P. falciparum | Cell-based | 3D7 | 12 | [1][2][3] |
Signaling Pathway Inhibition
This compound's primary mechanism of action is the disruption of the de novo pyrimidine biosynthesis pathway through the inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the conversion of dihydroorotate to orotate, a crucial step in the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.
Experimental Protocols
The in vitro antiplasmodial activity of this compound is typically assessed using one of the following standardized assays.
SYBR Green I-based Fluorescence Assay
This assay measures parasite DNA content as an indicator of parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete RPMI 1640 medium
-
Human erythrocytes
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
Procedure:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Include positive (parasitized cells, no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
After incubation, freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration.
[³H]-Hypoxanthine Incorporation Assay
This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine (B114508) into parasite nucleic acids.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete RPMI 1640 medium (without hypoxanthine)
-
Human erythrocytes
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
[³H]-hypoxanthine
Procedure:
-
Prepare serial dilutions of this compound in hypoxanthine-free medium in a 96-well plate.
-
Add parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate for 24 hours under standard culture conditions.
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.
-
Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Determine the IC50 value by analyzing the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the in vitro assessment of antiplasmodial compounds like this compound.
Conclusion
This compound is a highly potent inhibitor of Plasmodium DHODH, demonstrating significant in vitro activity against P. falciparum. Its specific mechanism of action and selectivity for the parasite enzyme make it a valuable candidate for further antimalarial drug development. The standardized protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antiplasmodial compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 4. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Site of DSM705 on Plasmodium Dihydroorotate Dehydrogenase (DHODH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. One of the most promising therapeutic targets is the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Unlike their human hosts, Plasmodium parasites are solely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.
DSM705 is a potent and selective inhibitor of Plasmodium DHODH, belonging to a pyrrole-based chemical series. It exhibits nanomolar potency against both Plasmodium falciparum and Plasmodium vivax DHODH, with excellent selectivity over the human ortholog.[1][2] Structural and biochemical studies have revealed that this compound binds to a distinct, alternative conformation of the inhibitor binding site compared to earlier triazolopyrimidine-based inhibitors like DSM265.[3] This technical guide provides a comprehensive overview of the binding site of this compound on Plasmodium DHODH, integrating structural data, quantitative binding information, and detailed experimental methodologies.
The DHODH Catalytic Cycle and Inhibition
Plasmodium DHODH is a flavin-dependent mitochondrial enzyme. Its catalytic cycle involves two half-reactions: the oxidation of dihydroorotate to orotate, with the concomitant reduction of flavin mononucleotide (FMN), followed by the reoxidation of FMN by coenzyme Q (CoQ).[4] DHODH inhibitors, including this compound, typically bind in the hydrophobic ubiquinone-binding tunnel, thereby blocking the second half-reaction and halting pyrimidine synthesis.[4][5]
Structural Insights into the this compound Binding Site
The high-resolution crystal structure of P. falciparum DHODH in complex with this compound (PDB ID: 7KZ4) at 1.75 Å resolution provides a detailed view of the inhibitor's binding mode.[6] this compound occupies a hydrophobic pocket adjacent to the FMN cofactor, which is believed to be the binding site for the electron acceptor, ubiquinone.[4]
The binding of this compound induces a distinct conformation of the enzyme, highlighting the plasticity of the inhibitor-binding site.[3] This is a key feature that distinguishes the pyrrole-based inhibitors from the triazolopyrimidine series.
Key Interacting Residues:
The binding of this compound is stabilized by a network of hydrophobic and polar interactions with several key amino acid residues within the binding pocket. While a detailed interaction map requires visualization of the PDB structure, analysis of related inhibitors and the 7KZ4 entry point to the significance of the following residues:
-
Hydrophobic Interactions: The binding site is predominantly hydrophobic, with contributions from residues such as Phenylalanine, Leucine, Isoleucine, Valine, and Tyrosine. The pyrrole (B145914) core and the trifluoromethylphenyl group of this compound are expected to form extensive van der Waals contacts within this pocket.
-
Polar Contacts: While primarily hydrophobic, specific polar interactions are crucial for high-affinity binding. Hydrogen bonds are often observed between inhibitors and residues like Arginine and Histidine in the DHODH binding site. For instance, in the structure of the related inhibitor DSM265, hydrogen bonds are formed with Arg265 and His185.[7] Similar interactions are anticipated for this compound.
The unique conformation stabilized by this compound presents opportunities for the design of new inhibitors with improved potency and selectivity.
Quantitative Binding Data
The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays. The following table summarizes the available data.
| Compound | Target | Assay Type | Value | Reference(s) |
| This compound | P. falciparum DHODH (PfDHODH) | IC50 | 95 nM | [1][2] |
| This compound | P. vivax DHODH (PvDHODH) | IC50 | 52 nM | [1][2] |
| This compound | P. falciparum 3D7 cells | EC50 | 12 nM | [1][2] |
| This compound | Human DHODH (HsDHODH) | IC50 | >15 µM | [3] |
Note: A specific dissociation constant (Kd) from Isothermal Titration Calorimetry (ITC) for the this compound-PfDHODH interaction was not found in the surveyed literature. The IC50 values from enzymatic assays serve as a strong indicator of binding affinity.
Resistance to DHODH Inhibitors
The emergence of drug resistance is a major concern in antimalarial drug development. In vitro selection studies with DHODH inhibitors, including those structurally related to this compound, have identified point mutations in the pfdhodh gene that confer resistance.[5][8] These mutations are often located within or near the inhibitor-binding pocket and can reduce the binding affinity of the compound.
Known Resistance Mutations in PfDHODH:
| Mutation | Location Relative to Binding Site | Effect on Inhibitor Binding | Reference(s) |
| G181C | In binding site | Decreased affinity of triazolopyrimidines | [9] |
| E182D/K | In binding site | Decreased affinity | [9] |
| F188I/L | In binding site | Altered conformation and reduced affinity | [5] |
| R265G/H | In binding site | Disrupts key hydrogen bonding | [9] |
| C276F/Y | Adjacent to FMN binding pocket | Induces conformational changes in the inhibitor binding pocket | [9][10] |
| L531F | In binding site | Decreased affinity | [9] |
Understanding these resistance mechanisms is crucial for the design of next-generation inhibitors that can overcome or evade these mutations and for the development of effective combination therapies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of this compound to Plasmodium DHODH.
Expression and Purification of Recombinant PfDHODH for Crystallography
Methodology:
-
Gene Synthesis and Cloning: The gene encoding P. falciparum DHODH (residues 158-569, with the flexible loop at residues 384-413 deleted to improve crystallizability) is codon-optimized for E. coli expression and cloned into a suitable expression vector, such as pET-28a, containing an N-terminal His6-tag followed by a TEV protease cleavage site.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a large-scale culture (e.g., 1 L of Terrific Broth) supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until an OD600 of ~0.8 is reached. Protein expression is then induced with IPTG (e.g., 0.5 mM final concentration), and the culture is incubated at a lower temperature (e.g., 16°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, and protease inhibitors). The cells are lysed by sonication or using a microfluidizer.
-
Purification:
-
The lysate is clarified by ultracentrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).
-
The His-tagged protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
The His-tag is cleaved by incubation with TEV protease during overnight dialysis against a low-imidazole buffer.
-
The cleaved protein is separated from the uncleaved protein and the His-tagged protease by passing it through a second Ni-NTA column (reverse IMAC).
-
The final purification step is performed using size-exclusion chromatography to obtain a homogenous protein sample.
-
-
Protein Concentration and Storage: The purified protein is concentrated to a suitable concentration for crystallization (e.g., 10-20 mg/mL) and stored at -80°C.
X-ray Crystallography of the PfDHODH-DSM705 Complex
Methodology:
-
Crystallization: The purified PfDHODH is incubated with a molar excess of this compound (typically dissolved in DMSO) and the substrate dihydroorotate before setting up crystallization trials. Crystals are grown using vapor diffusion methods (hanging or sitting drop) by mixing the protein-ligand complex with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol). The crystallization conditions for PDB entry 7KZ4 were: 0.1 M Tris pH 8.8, 50 mM MgCl2, 28% w/v PEG 4000.[11]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of PfDHODH as a search model. The structure is then refined, and the inhibitor is built into the electron density map.
Steady-State Enzyme Kinetics Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Atypical Molecular Basis for Drug Resistance to Mitochondrial Function Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
An In-Depth Technical Guide to the Early-Stage Research of DSM705 for Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on DSM705, a promising antimalarial compound. This document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of critical pathways and workflows to support further research and development in the fight against malaria.
Introduction
Malaria remains a significant global health challenge, with the constant emergence of drug-resistant Plasmodium parasites necessitating the discovery and development of novel therapeutics.[1] this compound is a pyrrole-based inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway.[2][3] Unlike the human host, the parasite relies solely on the de novo synthesis of pyrimidines, making this pathway an attractive target for selective antimalarial drugs.[4][5] this compound has demonstrated potent activity against Plasmodium parasites, including both blood and liver stages, with a favorable safety profile characterized by high selectivity for the parasite enzyme over its mammalian counterpart.[2][6]
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound exerts its antimalarial effect by targeting and inhibiting PfDHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[7][8] This enzyme catalyzes the oxidation of dihydroorotate to orotate.[4] By blocking this essential step, this compound deprives the parasite of the necessary pyrimidine building blocks for DNA and RNA synthesis, ultimately leading to a cessation of growth and replication.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Strain | Value | Reference(s) |
| IC50 | P. falciparum DHODH (PfDHODH) | 95 nM | [2][9] |
| IC50 | P. vivax DHODH (PvDHODH) | 52 nM | [2][9] |
| EC50 | P. falciparum 3D7 cells | 12 nM | [2][9] |
| Selectivity | Human DHODH vs. PfDHODH | >100 µM (no inhibition) | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Animal Model | Dosing Regimen | Efficacy | Reference(s) |
| SCID mice with P. falciparum | 3-200 mg/kg, p.o. twice a day for 6 days | Maximum parasite killing rate at 50 mg/kg. Fully suppressed parasitemia by days 7-8. | [2] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Route | Dose | Bioavailability (F) | t1/2 (h) | Cmax (µM) | CL (mL/min/kg) | Vss (L/kg) | Reference(s) |
| Oral (p.o.) | 2.6 mg/kg | 74% | 3.4 | 2.6 | - | - | [2] |
| Oral (p.o.) | 24 mg/kg | 70% | 4.5 | 20 | - | - | [2] |
| Intravenous (i.v.) | 2.3 mg/kg | - | - | - | 2.8 | 1.3 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the research of this compound are provided below.
PfDHODH Enzyme Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against the P. falciparum dihydroorotate dehydrogenase enzyme.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.1% Triton X-100, 150 µM Coenzyme Q0).
-
Enzyme Solution: Dilute recombinant PfDHODH to the desired concentration (e.g., 12.5 nM) in assay buffer.[7]
-
Substrate Solution: Prepare a stock solution of dihydroorotate.
-
Electron Acceptor: Prepare a solution of 2,6-dichloroindophenol (B1210591) (DCIP).
-
-
Compound Preparation:
-
Perform serial dilutions of this compound in DMSO to achieve a range of concentrations (e.g., 1.5 nM to 30 µM).[7]
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the PfDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the dihydroorotate substrate and DCIP.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 600 nm using a plate reader.[7]
-
Monitor the decrease in absorbance over time, which corresponds to the reduction of DCIP.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
P. falciparum Cell-Based Growth Inhibition Assay
This protocol details the methodology for assessing the efficacy of this compound against the asexual blood stages of P. falciparum in an in vitro culture system.
Protocol:
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells in a complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX).
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.[3]
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of this compound in the complete culture medium.
-
Add the synchronized, parasitized red blood cells to each well at a starting parasitemia of approximately 0.5% and a hematocrit of 2%.[10]
-
-
Incubation:
-
Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[10]
-
-
Quantification of Parasite Growth:
-
After incubation, quantify parasite growth. A common method is the SYBR Green I-based fluorescence assay:
-
Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a fluorescence plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration compared to a no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Study in a SCID Mouse Model
This protocol describes the evaluation of this compound's antimalarial activity in a severe combined immunodeficient (SCID) mouse model engrafted with human red blood cells and infected with P. falciparum.
Protocol:
-
Animal Model Preparation:
-
Use SCID mice, which lack functional B and T cells, to prevent rejection of human cells.
-
Engraft the mice with human red blood cells to support the growth of P. falciparum.
-
-
Infection:
-
Infect the humanized SCID mice with a known quantity of P. falciparum-infected red blood cells.
-
-
Drug Administration:
-
Once parasitemia is established, treat the mice with this compound. A typical dosing regimen is oral administration twice daily for six consecutive days at a range of doses (e.g., 3, 10, 20, 50, 100, and 200 mg/kg).[2]
-
-
Monitoring of Parasitemia:
-
Collect a small blood sample from the tail vein of each mouse daily.
-
Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitized red blood cells by light microscopy.
-
-
Data Analysis:
-
Plot the mean parasitemia for each treatment group over time.
-
Evaluate the efficacy of this compound by comparing the reduction in parasitemia in the treated groups to a vehicle-treated control group.
-
Conclusion
The early-stage research on this compound has established it as a potent and selective inhibitor of PfDHODH with promising in vitro and in vivo antimalarial activity. Its distinct mechanism of action, targeting the essential pyrimidine biosynthesis pathway of the parasite, makes it a valuable candidate for further development, particularly in the context of emerging drug resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound and other DHODH inhibitors as next-generation antimalarial therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 4. biorxiv.org [biorxiv.org]
- 5. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DSM705 in Inhibiting Pyrimidine Biosynthesis in Malaria Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria remains a significant global health burden, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. One such promising target is the parasite's de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA required for its rapid proliferation. Unlike their human hosts, malaria parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis route for survival.[1][2][3] This guide provides an in-depth technical overview of DSM705, a pyrrole-based inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in this pathway.[4][5] We will explore its mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated biochemical and experimental workflows.
Introduction: Targeting a Parasite-Specific Vulnerability
The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum represents an attractive target for chemotherapeutic intervention. The fourth and rate-limiting step in this pathway is catalyzed by dihydroorotate dehydrogenase (DHODH), which facilitates the oxidation of dihydroorotate to orotate.[1][6] this compound is a potent and selective inhibitor of Plasmodium DHODH, demonstrating nanomolar potency against the parasite's enzyme while showing no significant inhibition of the mammalian counterpart.[4][7] This selectivity provides a promising therapeutic window, minimizing potential off-target effects in the human host. This compound emerged from a structure-guided computational optimization of a pyrrole-based series of DHODH inhibitors and has shown efficacy against both the blood and liver stages of the parasite.[8][9]
Mechanism of Action of this compound
This compound exerts its antimalarial effect by specifically binding to and inhibiting the enzymatic activity of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This inhibition blocks the conversion of dihydroorotate to orotate, leading to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis. The resulting nucleotide starvation ultimately arrests parasite proliferation and leads to its death.[10]
Diagram 1: De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of DHODH by this compound in the parasite's pyrimidine synthesis pathway.
Quantitative Data on this compound Efficacy
The potency of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, including its inhibitory concentration (IC50) against the target enzyme and its effective concentration (EC50) against parasite cell growth.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference |
| P. falciparum DHODH (PfDHODH) | Enzymatic Assay | IC50 | 95 | [4][7] |
| P. vivax DHODH (PvDHODH) | Enzymatic Assay | IC50 | 52 | [4][7] |
| Human DHODH | Enzymatic Assay | IC50 | >100,000 | [9] |
| P. falciparum 3D7 cells | Cell Viability | EC50 | 12 | [4][7] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Administration | Dose (mg/kg) | Bioavailability (F%) | Half-life (t1/2, h) | Max Concentration (Cmax, µM) | Reference |
| Oral (p.o.) | 2.6 | 74 | 3.4 | 2.6 | [4][7] |
| Oral (p.o.) | 24 | 70 | 4.5 | 20 | [4][7] |
| Intravenous (i.v.) | 2.3 | N/A | N/A | N/A | [4][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DHODH inhibitors like this compound.
DHODH Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
Materials:
-
Recombinant P. falciparum DHODH (PfDHODH) protein
-
This compound
-
Dihydroorotate (DHO)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP; chromogenic substrate)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100[1]
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution to the desired concentrations.
-
Assay Setup: In a microplate, add the assay buffer, PfDHODH enzyme, and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 30 minutes at 25°C) to allow for inhibitor binding to the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of dihydroorotate and decylubiquinone, along with DCIP.[1]
-
Data Acquisition: Immediately measure the decrease in absorbance at 600-650 nm over a period of time using a microplate reader.[10][12]
-
Data Analysis: Calculate the rate of DCIP reduction to determine DHODH activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram 2: Experimental Workflow for DHODH Enzymatic Inhibition Assay
Caption: A typical workflow for determining the IC50 of a DHODH inhibitor.
In Vitro Parasite Growth Inhibition Assay
This assay determines the efficacy of a compound in inhibiting the growth of P. falciparum in a red blood cell culture.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
This compound
-
SYBR Green I or other DNA-intercalating dye
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum at the ring stage.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium.
-
Assay Setup: In a 96-well plate, add the parasite culture (at a specific parasitemia and hematocrit) to wells containing the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a full parasite life cycle (e.g., 72 hours) under standard culture conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with a fluorescent dye like SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the untreated control and determine the EC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a promising antimalarial candidate with a well-defined mechanism of action targeting a crucial and parasite-specific metabolic pathway. Its high potency against Plasmodium DHODH and excellent selectivity over the human enzyme underscore its potential for a favorable safety profile. While initial studies have demonstrated its efficacy, further preclinical and clinical development is necessary to fully evaluate its therapeutic potential as part of a combination therapy to combat malaria and overcome the challenge of drug resistance.[5][8] The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working on the next generation of DHODH inhibitors for malaria.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase [frontiersin.org]
- 3. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of DSM705: A Next-Generation Antimalarial Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DSM705 is a promising next-generation antimalarial drug candidate that targets the dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme of Plasmodium species, a critical component of the parasite's pyrimidine (B1678525) biosynthesis pathway. This technical guide provides a comprehensive overview of the foundational studies on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows. Developed as a potential successor to earlier DHODH inhibitors like DSM265, this compound exhibits an improved profile with enhanced solubility and a reduced risk of resistance, positioning it as a valuable asset in the global fight against malaria.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
This compound exerts its antimalarial activity by selectively inhibiting the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, Plasmodium parasites are entirely dependent on this de novo pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By blocking this crucial step, this compound effectively halts parasite proliferation. The high selectivity of this compound for the parasite enzyme over the human homolog minimizes the potential for host toxicity.
Caption: Plasmodium falciparum de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound, including its in vitro activity against Plasmodium parasites and their DHODH enzyme, as well as its in vivo efficacy and pharmacokinetic properties in a murine model.
Table 1: In Vitro Activity of this compound
| Target | Strain/Species | Parameter | Value (nM) | Reference |
| DHODH | P. falciparum | IC50 | 95 | [1][2][3] |
| DHODH | P. vivax | IC50 | 52 | [1][2][3] |
| Whole Parasite | P. falciparum (3D7) | EC50 | 12 | [1][2][3] |
| Human DHODH | - | IC50 | >100,000 | [4] |
Table 2: In Vivo Efficacy of this compound in a P. falciparum-infected SCID Mouse Model
| Dosing Regimen | Outcome | Reference |
| 50 mg/kg, p.o., twice daily for 6 days | Maximum rate of parasite killing and full suppression of parasitemia by days 7-8 | [1][2][3] |
| 3-200 mg/kg, p.o., twice daily for 6 days | Dose-dependent parasite killing | [1][2][3] |
Table 3: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice
| Dose and Route | Bioavailability (F%) | Half-life (t1/2, h) | Cmax (µM) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vss, L/kg) | Reference |
| 2.6 mg/kg, single p.o. | 74 | 3.4 | 2.6 | - | - | [1][2][3] |
| 24 mg/kg, single p.o. | 70 | 4.5 | 20 | - | - | [1][2][3] |
| 2.3 mg/kg, single i.v. | - | - | - | 2.8 | 1.3 | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DHODH Inhibition Assay
This protocol is a representative method for determining the 50% inhibitory concentration (IC50) of this compound against Plasmodium DHODH.
Materials:
-
Recombinant P. falciparum or P. vivax DHODH enzyme
-
L-dihydroorotate
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound dissolved in DMSO
-
384-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the assay buffer to the wells of a 384-well plate.
-
Add the this compound dilutions to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Add the recombinant DHODH enzyme to all wells except the background control.
-
Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Measure the decrease in absorbance of DCIP at 600 nm using a spectrophotometer.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In VitroP. falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound dissolved in DMSO
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the wells of a 96-well plate. Include drug-free control wells.
-
Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2%.
-
Add the parasite culture to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of parasite growth for each this compound concentration compared to the drug-free control.
-
Determine the EC50 value by plotting the data and fitting it to a sigmoidal dose-response curve.
In Vivo Efficacy in a P. falciparum-infected SCID Mouse Model
This protocol describes a general procedure for assessing the in vivo antimalarial activity of this compound in a humanized mouse model.
Materials:
-
Severe Combined Immunodeficient (SCID) mice engrafted with human red blood cells
-
P. falciparum-infected human RBCs
-
This compound formulated for oral administration
-
Giemsa stain
-
Microscope
Procedure:
-
Infect the SCID mice with P. falciparum-infected human RBCs, typically via intravenous or intraperitoneal injection.
-
Allow the infection to establish, monitoring parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Once parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment groups according to the desired dosing regimen (e.g., 50 mg/kg, twice daily for 6 days). The control group receives the vehicle only.
-
Continue to monitor parasitemia daily for the duration of the study.
-
The primary endpoint is the reduction in parasitemia in the treated groups compared to the control group. Cure is defined as the complete and permanent clearance of parasites from the blood.
Pharmacokinetic Study in Mice
This protocol provides a general framework for determining the pharmacokinetic parameters of this compound in mice.
Materials:
-
Swiss outbred mice
-
This compound formulated for oral and intravenous administration
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Divide the mice into groups for oral and intravenous administration.
-
Administer a single dose of this compound to each mouse via the appropriate route.
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to separate the plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, t1/2, AUC (area under the curve), clearance, and volume of distribution.
-
Calculate the oral bioavailability by comparing the AUC from the oral dose to the AUC from the intravenous dose.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of this compound's mechanism and the experimental workflow for its evaluation.
Caption: A simplified workflow for the discovery and preclinical evaluation of this compound.
Caption: Logical relationship illustrating the development of this compound as a backup candidate to DSM265.
Conclusion
The foundational studies on this compound have established it as a potent and selective inhibitor of Plasmodium DHODH with promising in vitro and in vivo activity. Its improved physicochemical properties and reduced potential for resistance compared to earlier compounds in its class make it a strong candidate for further development as a next-generation antimalarial. The detailed experimental protocols and summarized data presented in this guide provide a valuable resource for researchers and drug developers working to advance novel therapies to combat malaria. Continued investigation into the long-term safety and efficacy of this compound, particularly in combination with other antimalarial agents, will be crucial in realizing its full therapeutic potential.
References
- 1. iddo.org [iddo.org]
- 2. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: DSM705 In Vitro Assay for P. falciparum Growth Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite.[1][2] Unlike the human host, P. falciparum cannot salvage pyrimidines and relies entirely on the de novo synthesis pathway, making DHODH an attractive target for antimalarial drugs.[2] this compound has demonstrated significant inhibitory activity against the erythrocytic stages of P. falciparum in vitro.[1] This document provides a detailed protocol for determining the in vitro efficacy of this compound against P. falciparum using the SYBR Green I-based fluorescence assay.
Mechanism of Action
This compound targets the flavin mononucleotide (FMN)-dependent mitochondrial enzyme DHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the de novo pyrimidine biosynthetic pathway. By inhibiting PfDHODH, this compound blocks the synthesis of pyrimidines, which are essential for DNA and RNA replication, thereby halting parasite proliferation.[2][3] The high selectivity of this compound for the parasite enzyme over the human homolog minimizes off-target effects.[1]
Caption: Mechanism of action of this compound in P. falciparum.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against P. falciparum.
| Parameter | Strain | Value | Reference |
| IC50 | PfDHODH | 95 nM | [1] |
| EC50 | Pf3D7 | 12 nM | [1] |
| pIC50 | Pf | 7.0 | [4] |
IC50 (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response. pIC50 is the negative logarithm of the IC50 value.
Experimental Protocol: SYBR Green I-Based Fluorescence Assay
This protocol details the steps for determining the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
Materials and Reagents
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
This compound stock solution (in DMSO)
-
Artemisinin or Chloroquine (control drug)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I lysis buffer:
-
Tris (20 mM, pH 7.5)
-
EDTA (5 mM)
-
Saponin (0.008% w/v)
-
Triton X-100 (0.08% v/v)
-
SYBR Green I (2X final concentration)
-
-
Phosphate-buffered saline (PBS)
-
DMSO (Dimethyl sulfoxide)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Experimental Workflow
Caption: Experimental workflow for the SYBR Green I assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of this compound in complete culture medium from a high-concentration stock in DMSO. The final concentration of DMSO in the assay should be kept below 0.5%.
-
Prepare serial dilutions of a control drug (e.g., Artemisinin or Chloroquine).
-
Dispense 100 µL of each drug dilution into the appropriate wells of a 96-well plate in triplicate.
-
-
Parasite Culture Preparation:
-
Use a synchronous culture of P. falciparum at the ring stage of development.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Incubation:
-
Add 100 µL of the parasite suspension to each well of the 96-well plate containing the compounds.
-
Include control wells:
-
Positive control: Parasitized erythrocytes with no drug.
-
Negative control: Uninfected erythrocytes.
-
-
Incubate the plate at 37°C for 72 hours in a modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Fluorescence Detection:
-
After the 72-hour incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 1 to 2 hours.
-
Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Average the fluorescence values from the triplicate wells.
-
Subtract the average fluorescence value of the negative control wells from all other wells.
-
Normalize the data by expressing the fluorescence values as a percentage of the positive control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
The SYBR Green I-based fluorescence assay is a robust, sensitive, and high-throughput method for evaluating the in vitro antiplasmodial activity of compounds like this compound.[5][6] This protocol provides a standardized framework for researchers to assess the efficacy of this compound and other potential antimalarial agents, contributing to the discovery and development of new therapies to combat malaria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Plasmodium falciparum | Malaria Target Species page | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of DSM705 Stock Solutions for Cell-Based Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
DSM705 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of Plasmodium species.[1][2] Its high selectivity for the parasite enzyme over the human homolog makes it a promising antimalarial drug candidate.[1][2] Accurate and reproducible preparation of this compound stock solutions is critical for obtaining reliable results in cell-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro studies.
Physicochemical Properties and Solubility
This compound is a pyrrole-based compound.[1][2] For research purposes, it is often supplied as this compound hydrochloride, which generally exhibits enhanced water solubility and stability compared to the free base.[2] The molecular weight of this compound hydrochloride is 440.85 g/mol .[3]
While this compound hydrochloride has improved solubility, it is still a lipophilic molecule requiring organic solvents for initial solubilization. The most common solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][3] For subsequent dilutions into aqueous cell culture media, co-solvents may be necessary to maintain solubility and prevent precipitation.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its inhibitory concentrations and solubility information.
| Parameter | Value | Species/System | Reference |
| Molecular Weight (HCl salt) | 440.85 g/mol | N/A | [3] |
| IC₅₀ (P. falciparum DHODH) | 95 nM | Plasmodium falciparum | [1][3] |
| IC₅₀ (P. vivax DHODH) | 52 nM | Plasmodium vivax | [1][3] |
| EC₅₀ (P. falciparum 3D7 cells) | 12 nM | Plasmodium falciparum | [1] |
| Solubility in DMSO-based formulations | ≥ 2.5 mg/mL (5.67 mM) | In vitro solvents | [1][3] |
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS) or cell culture medium (e.g., RPMI 1640)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile filter tips
-
Personal protective equipment (gloves, lab coat, safety glasses)
Preparation of a High-Concentration Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.41 mg of this compound hydrochloride (Molecular Weight = 440.85 g/mol ).
-
Solubilization: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) can be applied.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the storage vials are sealed tightly to prevent moisture absorption.[1][3]
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium. To avoid precipitation, it is crucial that the final concentration of DMSO in the cell culture is kept low, typically ≤ 0.5%.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the primary stock in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute the 10 mM primary stock 1:100 in culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate or primary stock solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 100 µM intermediate stock in a 100 µL final well volume, add 10 µL of the intermediate stock to 90 µL of cell suspension.
-
Mixing: Gently mix the contents of the well after adding the compound.
-
Solubility Check: After preparing the final dilution in the cell culture medium, visually inspect for any signs of precipitation. If precipitation occurs, consider using a formulation with co-solvents as described in the literature, such as PEG300 and Tween-80, although these are more commonly used for in vivo studies.[1][3]
Mechanism of Action and Signaling Pathway
This compound targets the enzyme Dihydroorotate Dehydrogenase (DHODH), which is a critical component of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidines, which are required for DNA and RNA replication. By inhibiting DHODH, this compound depletes the parasite's pyrimidine pool, thereby halting its proliferation.
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock and working solutions for use in cell-based assays.
Caption: Workflow for this compound solution preparation.
References
Recommended solvents for dissolving DSM705 for research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the recommended solvents for dissolving the antimalarial compound DSM705, along with protocols for its use in research settings.
This compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of Plasmodium species, the parasites responsible for malaria.[1][2][3] It exhibits nanomolar potency against P. falciparum and P. vivax DHODH, with no significant inhibition of the mammalian enzyme, making it a promising candidate for antimalarial drug development.[1][2][4]
Solubility of this compound
This compound is a pyrrole-based compound with limited aqueous solubility.[5] The hydrochloride salt form of this compound generally offers improved water solubility and stability compared to the free base.[2] For research purposes, organic solvents and specific formulations are required to achieve desired concentrations for both in vitro and in vivo studies.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound (or its hydrochloride salt) in various solvents and formulations.
| Solvent/Formulation | Concentration Achieved | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~226.83 mM) | Recommended for preparing concentrated stock solutions for in vitro use. | [6] |
| In Vivo Formulation 1 | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.67 mM) | Solvents should be added sequentially. The resulting solution is clear. | [1][6] |
| In Vivo Formulation 2 | |||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.67 mM) | A clear solution is obtained. | [1][6] |
| In Vivo Formulation 3 | |||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.67 mM) | A clear solution is obtained. | [1][6] |
Note: SBE-β-CD refers to Sulfobutyl ether-β-cyclodextrin.
Signaling Pathway of this compound
This compound targets the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital biomolecules in Plasmodium. Unlike their mammalian hosts, these parasites lack pyrimidine salvage pathways and are entirely dependent on de novo synthesis.[5] this compound specifically inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate. This inhibition depletes the parasite's pyrimidine pool, ultimately leading to its death.
Caption: Inhibition of Plasmodium DHODH by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in culture media for in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound hydrochloride required to make a 10 mM solution. The molecular weight of this compound hydrochloride is 440.85 g/mol .[6]
-
Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the mixture thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution for short intervals or gently warm it.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. The solution is stable for at least one month at -20°C and six months at -80°C.[1][6]
Protocol 2: Preparation of an In Vivo Formulation of this compound
This protocol describes the preparation of a common formulation for oral (p.o.) administration in animal models.[1][6]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Pipettes
Procedure:
-
To prepare 1 mL of the final formulation, begin by calculating the required volumes of each component based on the desired final concentration of this compound. For a final concentration of 2.5 mg/mL, you will need 100 µL of a 25 mg/mL this compound stock in DMSO.
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution in DMSO. Mix well.
-
Add 50 µL of Tween-80. Mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Experimental Workflow for In Vitro Anti-plasmodial Activity Assay
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound against P. falciparum.
Caption: Workflow for in vitro anti-plasmodial testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Dihydroorotate Dehydrogenase | 2653225-38-6 | Invivochem [invivochem.com]
- 5. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
Application Notes & Protocols for DSM705 in Malaria Animal Model Studies
Introduction
DSM705 is a potent and selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, a critical component of the pyrimidine (B1678525) biosynthesis pathway in malaria parasites.[1][2][3] Unlike the mammalian host, Plasmodium species rely exclusively on the de novo synthesis of pyrimidines, making DHODH an attractive target for antimalarial drug development.[4] this compound, a pyrrole-based compound, has demonstrated significant activity against both P. falciparum and P. vivax strains in vitro and has shown efficacy in animal models, positioning it as a promising candidate for malaria treatment and prevention.[1][2][4]
These application notes provide an overview of this compound's mechanism of action, summaries of its in vitro and in vivo activity, and detailed protocols for its use in preclinical animal studies.
Mechanism of Action
This compound selectively inhibits the Plasmodium DHODH enzyme, which catalyzes the fourth step in the de novo pyrimidine biosynthetic pathway. This inhibition depletes the parasite's pyrimidine pool, which is essential for the synthesis of DNA, RNA, and other vital macromolecules, ultimately leading to parasite death. A key advantage of this compound is its high selectivity for the parasite enzyme over the human homolog, which minimizes the potential for host toxicity.[1][2][5]
Caption: Mechanism of action of this compound targeting Plasmodium DHODH.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo animal studies.
Table 1: In Vitro Activity of this compound
| Target | Species/Strain | Assay Type | Value | Unit | Reference |
|---|---|---|---|---|---|
| DHODH | P. falciparum | IC50 | 95 | nM | [1][2] |
| DHODH | P. vivax | IC50 | 52 | nM | [1][2] |
| Whole Cell | P. falciparum (3D7) | EC50 | 12 | nM |[1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice
| Dose (mg/kg) | Route | Bioavailability (F) | t1/2 (h) | Cmax (µM) | CL (mL/min/kg) | Vss (L/kg) | Reference |
|---|---|---|---|---|---|---|---|
| 2.6 | p.o. | 74% | 3.4 | 2.6 | - | - | [1][2] |
| 24 | p.o. | 70% | 4.5 | 20 | - | - | [1][2] |
| 2.3 | i.v. | - | - | - | 2.8 | 1.3 |[1][2] |
Table 3: In Vivo Efficacy of this compound in a P. berghei Mouse Model
| Dose (mg/kg) | Dosing Regimen | Result | Reference |
|---|---|---|---|
| 3 - 200 | p.o. twice a day for 6 days | Dose-dependent parasite killing | [1][2] |
| 50 | p.o. twice a day for 6 days | Maximum rate of parasite killing | [1][2] |
| 50 - 200 | p.o. twice a day for 6 days | Full suppression of parasitemia by days 7-8 |[1][2] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy and pharmacokinetics of this compound in rodent models of malaria. These protocols are based on standard methodologies used in antimalarial drug discovery.[5][6][7]
Protocol 1: In Vivo Efficacy Assessment in a P. berghei Mouse Model
This protocol describes a 4-day suppressive test to evaluate the efficacy of this compound against the blood stages of Plasmodium berghei in mice.[5]
Objective: To determine the dose-dependent efficacy of this compound in reducing parasitemia in P. berghei-infected mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% hydroxyethylcellulose, 0.2% Tween 80 in water)
-
P. berghei (e.g., ANKA strain) infected donor mouse
-
6-8 week old female Swiss outbred mice (or other appropriate strain)[7]
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope slides
-
Oral gavage needles
-
Syringes and needles for infection
Procedure:
-
Parasite Preparation: Collect blood from a donor mouse with a rising parasitemia of 5-10%. Dilute the blood in PBS to a concentration that will allow for the inoculation of 1 x 107 infected red blood cells (iRBCs) in a 0.2 mL volume.
-
Infection (Day 0): Inoculate naive mice intravenously (i.v.) or intraperitoneally (i.p.) with 0.2 mL of the prepared parasite suspension.
-
Animal Grouping: Randomize the infected mice into groups (n=3-5 mice per group), including a vehicle control group and multiple this compound treatment groups at varying doses (e.g., 10, 30, 100 mg/kg).
-
Drug Administration (Day 0 to Day 3):
-
Approximately 2-4 hours post-infection, begin drug administration.
-
Administer the assigned dose of this compound or vehicle to each mouse via oral gavage (p.o.).
-
Repeat the administration once or twice daily for a total of 4 days.
-
-
Monitoring Parasitemia (Day 4):
-
On day 4, prepare thin blood smears from a tail snip of each mouse.
-
Fix the smears with methanol (B129727) and stain with 10% Giemsa solution.
-
Determine the percentage of iRBCs by counting at least 1,000 total red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent inhibition of parasite growth for each treatment group relative to the vehicle control group using the formula: % Inhibition = 100 - [(Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group) x 100]
-
Calculate the ED50 and ED90 values (the dose required to inhibit parasite growth by 50% and 90%, respectively) using appropriate statistical software.
-
Caption: Workflow for the 4-day suppressive test in mice.
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines the procedure for determining key pharmacokinetic parameters of this compound in mice following oral and intravenous administration.[1][2][5]
Objective: To assess the oral bioavailability, half-life (t1/2), maximum concentration (Cmax), and other PK parameters of this compound in mice.
Materials:
-
This compound formulated for oral (p.o.) and intravenous (i.v.) administration.
-
8-10 week old male CD-1 mice (or other appropriate strain).[5]
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Grouping and Dosing:
-
Divide mice into two main groups: oral (p.o.) and intravenous (i.v.). Use at least 3-5 mice per time point for each route.
-
Administer a single dose of this compound to each mouse. For example, 10 mg/kg for the oral group and 2-5 mg/kg for the intravenous group.[5]
-
-
Blood Sampling:
-
Collect blood samples (~50-100 µL) at designated time points post-dosing.
-
Suggested time points:
-
i.v. group: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[5]
-
p.o. group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Collect blood via tail vein, saphenous vein, or retro-orbital sinus into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Use non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters include: Cmax, Tmax, Area Under the Curve (AUC), clearance (CL), volume of distribution (Vss), and terminal half-life (t1/2).
-
Calculate oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100
-
Caption: Logical workflow for a mouse pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Oral Administration of DSM705 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of DSM705, a pyrrole-based inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), for preclinical studies in mice. This compound is a potent antimalarial compound with demonstrated in vivo efficacy.[1][2][3] Proper formulation is critical to ensure adequate oral bioavailability for pharmacokinetic and pharmacodynamic assessments.
Physicochemical and Pharmacokinetic Properties of this compound
This compound hydrochloride is an orally bioactive antimalarial compound that shows nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH, with no inhibitory effect on the mammalian enzyme.[1][4] While it has improved solubility compared to earlier compounds in its class, it is still considered a poorly soluble drug.[5] The hydrochloride salt form is often used to enhance water solubility and stability.[2]
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Swiss Outbred Mice [1][2][4]
| Parameter | Value (at 2.6 mg/kg, single p.o.) | Value (at 24 mg/kg, single p.o.) |
| Oral Bioavailability (F) | 74% | 70% |
| Half-life (t1/2) | 3.4 h | 4.5 h |
| Maximum Concentration (Cmax) | 2.6 µM | 20 µM |
Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model [1][2]
| Dose (p.o. twice daily for 6 days) | Outcome |
| 3 - 200 mg/kg | Dose-dependent parasite killing |
| 50 mg/kg | Highest rate of parasite killing |
| 50 mg/kg | Complete suppression of parasitemia by days 7-8 |
Experimental Protocols
Formulation of this compound for Oral Gavage
Due to its low aqueous solubility, this compound requires a specific vehicle for oral administration in mice to ensure a homogenous and stable suspension or solution. Below are three validated formulation protocols. The choice of formulation may depend on the required dose, study duration, and potential interactions of the excipients with the experimental model.[6]
Materials and Equipment:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD)
-
Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Pipettes
Protocol 1: Co-solvent Formulation (Widely Used)
This formulation utilizes a co-solvent system to achieve a clear solution suitable for oral gavage.[1][4][7]
Procedure:
-
Prepare Stock Solution: Dissolve the calculated amount of this compound hydrochloride in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication can aid dissolution.[4][7]
-
Add Co-solvents Sequentially: In a sterile tube, add the required volumes of each component in the following order, vortexing thoroughly after each addition:[1][4] a. Add the this compound/DMSO stock solution. b. Add PEG300 and mix until the solution is clear. c. Add Tween 80 and mix until the solution is clear. d. Add Saline to reach the final volume and mix until homogenous.
-
Final Formulation: The resulting mixture should be a clear solution. Prepare this formulation fresh on the day of the experiment.[7]
Protocol 2: Cyclodextrin-Based Formulation
This formulation uses a cyclodextrin (B1172386) to enhance the solubility of this compound.[1] Cyclodextrins are well-tolerated excipients known to improve the solubility and bioavailability of poorly soluble compounds.[8]
-
Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
-
Achievable Concentration: ≥ 2.5 mg/mL.[1]
Procedure:
-
Prepare 20% SBE-β-CD Solution: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Prepare Stock Solution: Dissolve the required amount of this compound hydrochloride in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Combine Components: Add the this compound/DMSO stock solution to the 20% SBE-β-CD solution to achieve the final desired concentration. Vortex until a clear solution is formed.[1]
Protocol 3: Oil-Based Formulation
For certain applications, an oil-based suspension can be utilized.[1][4]
Procedure:
-
Prepare Stock Solution: Dissolve the calculated amount of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
Combine Components: Add the this compound/DMSO stock solution to the corn oil.
-
Homogenize: Vortex thoroughly to create a uniform and clear solution.[1]
Table 3: Summary of Oral Formulations for this compound
| Formulation Protocol | Vehicle Composition | Final Appearance | Achievable Concentration |
| 1: Co-solvent | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1][4][7] | Clear Solution[1][4] | ≥ 2.5 mg/mL[1][4] |
| 2: Cyclodextrin | 10% DMSO + 90% (20% SBE-β-CD in Saline)[1] | Clear Solution[1] | ≥ 2.5 mg/mL[1] |
| 3: Oil-Based | 10% DMSO + 90% Corn Oil[1][4] | Clear Solution[1] | ≥ 2.5 mg/mL[1] |
Oral Gavage Procedure in Mice
Oral gavage is a standard method for precise oral dosing in mice.[9] This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[7][10]
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)[10]
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the exact volume of dosing solution required. The maximum recommended gavage volume is 10 mL/kg of body weight.[7][11]
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Restraint: Firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head. The mouse's body should be held in a vertical position to straighten the path to the esophagus.[7][9]
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth toward the back of the throat. The mouse should swallow as the needle is gently advanced. Do not force the needle.[7][10]
-
Administration: Once the needle is properly positioned in the esophagus (to a pre-measured depth, from the mouth to the last rib), slowly administer the solution.[7][9]
-
Post-Administration: Gently remove the needle in a single, smooth motion. Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes.[7][12]
Visualizations
Signaling Pathway
This compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is a crucial step in the de novo pyrimidine (B1678525) biosynthesis pathway in Plasmodium. This pathway is essential for the synthesis of DNA and RNA, which are required for parasite replication.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the workflow for preparing and administering this compound to mice for an in vivo study.
Caption: Workflow for this compound oral gavage.
Logical Relationships
This diagram illustrates the logical relationship between the physicochemical properties of this compound and the formulation strategy.
Caption: Rationale for this compound formulation.
References
- 1. This compound hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing DSM705
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of the malaria parasite.[1][2][3][4] Unlike the human host, Plasmodium species are entirely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes PfDHODH a prime target for antimalarial drug development.[5] this compound, a pyrrole-based inhibitor, exhibits nanomolar potency against both P. falciparum and P. vivax DHODH while showing negligible inhibition of the human enzyme, highlighting its potential as a selective antimalarial agent.[1][6][7]
These application notes provide detailed protocols for high-throughput screening (HTS) assays—both biochemical and cell-based—to identify and characterize novel PfDHODH inhibitors, using this compound as a reference compound.
Mechanism of Action and Signaling Pathway
This compound targets PfDHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine (B1682114) monophosphate (UMP), the precursor for all pyrimidine nucleotides. By inhibiting PfDHODH, this compound depletes the parasite's pyrimidine pool, leading to the cessation of DNA and RNA synthesis and ultimately, parasite death.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other representative DHODH inhibitors.
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| P. falciparum DHODH (PfDHODH) | Biochemical | 95 | [1][6][7] |
| P. vivax DHODH (PvDHODH) | Biochemical | 52 | [1][6][7] |
| P. falciparum 3D7 cells | Cellular | 12 | [6][7] |
| Human DHODH (HsDHODH) | Biochemical | >100,000 | [8] |
Table 2: Comparative Activity of Selected DHODH Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (HsDHODH/PfDHODH) | Reference |
| This compound | PfDHODH | 95 | >1052 | [1][6][7][8] |
| DSM265 | PfDHODH | 38 | >500 | [1] |
| Genz-667348 | PfDHODH | <100 | >100 | [9] |
| A77 1726 (teriflunomide) | HsDHODH | 1300 | - | [5] |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening Assay for PfDHODH Inhibitors
This protocol describes a fluorescence-based assay suitable for HTS in a 384- or 1536-well format. The assay measures the reduction of resazurin (B115843) to the fluorescent resorufin, which is coupled to the enzymatic activity of PfDHODH.[1]
Materials:
-
Recombinant P. falciparum DHODH (PfDHODH)
-
This compound (positive control)
-
Dihydroorotate (DHO)
-
Resazurin
-
Coenzyme Q (CoQ) analog (e.g., decylubiquinone)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of a 384-well plate.
-
Dispense 50 nL of DMSO for negative controls (0% inhibition) and a saturating concentration of this compound (e.g., 10 µM) for positive controls (100% inhibition).
-
-
Enzyme Addition:
-
Prepare a 2X PfDHODH enzyme solution in assay buffer.
-
Add 10 µL of the 2X PfDHODH solution to each well. The final enzyme concentration should be optimized for a robust signal window (e.g., 5-15 nM).
-
-
Pre-incubation:
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to mix.
-
Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X substrate mix containing DHO, CoQ analog, and resazurin in assay buffer. Final concentrations should be optimized (e.g., 200 µM DHO, 20 µM decylubiquinone, 50 µM resazurin).
-
Add 10 µL of the 2X substrate mix to all wells to start the reaction.
-
-
Incubation and Readout:
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 560 nm and emission at approximately 590 nm.
-
Data Analysis:
-
Percent Inhibition Calculation:
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
-
Assay Quality Control:
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 indicates an excellent assay for HTS.
-
Protocol 2: Cell-Based High-Throughput Screening Assay for Antimalarial Activity
This protocol utilizes the P. falciparum lactate (B86563) dehydrogenase (PfLDH) assay to measure parasite viability in a 384-well format.[10] This assay is a reliable method for assessing the efficacy of compounds against the intraerythrocytic stages of the parasite.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine)
-
This compound (positive control)
-
PfLDH assay reagents (e.g., Malstat™ reagent, NBT/PES solution)
-
Saponin
-
384-well clear, flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum.
-
Synchronize the parasites to the ring stage (e.g., using sorbitol treatment).
-
Prepare a final parasite culture at 2% parasitemia and 2% hematocrit in complete medium.
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Dispense 100 nL of compound solutions, DMSO (negative control), and a known antimalarial like chloroquine (B1663885) or this compound (positive control) into a 384-well plate.
-
-
Parasite Plating and Incubation:
-
Add 50 µL of the prepared parasite culture to each well.
-
Incubate the plates for 72 hours at 37°C in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
PfLDH Assay:
-
After incubation, lyse the erythrocytes by adding 10 µL of a lysis buffer (e.g., 0.5% Saponin in PBS) to each well.
-
Prepare the PfLDH reaction mixture according to the manufacturer's instructions (e.g., Malstat™ and NBT/PES).
-
Add 50 µL of the PfLDH reaction mixture to each well.
-
Incubate the plates at room temperature for 15-30 minutes, protected from light.
-
-
Readout and Data Analysis:
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the percent growth inhibition and determine the EC50 values as described for the biochemical assay.
-
Uridine Rescue Assay (for Target Validation)
To confirm that the observed antimalarial activity of hit compounds is due to the inhibition of the de novo pyrimidine biosynthesis pathway, a uridine rescue assay can be performed. Parasites are co-incubated with the test compound and an excess of uridine. If the compound's activity is on-target, the addition of uridine will bypass the enzymatic block and "rescue" the parasites, resulting in a significant rightward shift in the EC50 curve.
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of novel inhibitors of Plasmodium falciparum DHODH. This compound serves as an excellent selective and potent reference compound for these assays. The combination of a primary biochemical screen with a secondary whole-cell assay, followed by target validation through a uridine rescue experiment, offers a comprehensive strategy for the discovery of new antimalarial drug candidates.
References
- 1. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Crystallography of DSM705 Bound to Dihydroorotate Dehydrogenase (DHODH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallographic study of DSM705, a potent and selective inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH). This compound, a pyrrole-based compound, has demonstrated significant antimalarial activity by targeting the de novo pyrimidine (B1678525) biosynthesis pathway in parasites, which is essential for their survival.[1][2] Understanding the structural basis of its interaction with DHODH is crucial for the development of next-generation antimalarial drugs.
Data Presentation
The following tables summarize the quantitative data for this compound's activity against Plasmodium DHODH and its selectivity over the human ortholog.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | EC50 (nM) |
| Plasmodium falciparum DHODH (PfDHODH) | 95[3][4] | - |
| Plasmodium vivax DHODH (PvDHODH) | 52[3][4] | - |
| Plasmodium falciparum 3D7 cells | - | 12[3][4] |
| Human DHODH (hDHODH) | No inhibition observed[3][4] | - |
Table 2: Crystallographic Data for PfDHODH in Complex with a Pyrrole-Based Inhibitor (this compound analogue)
| PDB Code | Ligand | Resolution (Å) | R-work | R-free |
| 7KZ4 | Pyrrole (B145914) 2 (this compound) | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts |
Note: While the specific resolution and R-factors for the this compound-bound structure (referenced as pyrrole 2 with PDB ID 7KZ4) were not detailed in the provided search results, these are critical parameters for assessing the quality of a crystal structure.[5]
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies of Plasmodium falciparum DHODH crystallography.
Protein Expression and Purification of PfDHODH
A truncated form of PfDHODH is typically used for crystallization studies to improve solubility and crystallization propensity.
Workflow for Protein Production
Caption: Workflow for PfDHODH expression and purification.
Protocol:
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding a truncated and His-tagged version of PfDHODH.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of ~0.8.
-
Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. Lyse the cells using sonication or a microfluidizer.
-
Initial Purification: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column.
-
His-tag Cleavage: Elute the His-tagged protein and incubate with TEV protease to cleave the tag.
-
Secondary Purification: Pass the cleaved protein solution through a second Ni-NTA column to remove the His-tag and any uncleaved protein.
-
Final Polishing: Perform size-exclusion chromatography to obtain highly pure and homogenous PfDHODH.
-
Concentration: Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
Crystallization of the PfDHODH-DSM705 Complex
The hanging drop vapor diffusion method is a common technique for obtaining protein crystals.
Workflow for Crystallization
Caption: Workflow for PfDHODH-DSM705 co-crystallization.
Protocol:
-
Complex Formation: Pre-equilibrate the purified PfDHODHΔ384–413 solution with 2 mM dihydroorotate (DHO) and 1 mM this compound (added from a 100 mM DMSO stock).[5]
-
Crystallization Setup: Use the hanging drop vapor diffusion method at 20°C.[5] Mix equal volumes of the protein-inhibitor complex solution and the reservoir solution on a siliconized coverslip.
-
Reservoir Solution: A typical reservoir solution may contain a precipitant (e.g., polyethylene (B3416737) glycol), a buffer (e.g., HEPES), and a salt (e.g., NaCl). Preliminary conditions can be identified using random crystallization screens.[5]
-
Sealing and Incubation: Invert the coverslip over the reservoir well and seal with grease to create a closed system. Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Crystal Monitoring: Regularly monitor the drops for crystal formation over several days to weeks.
X-ray Diffraction Data Collection and Structure Determination
Protocol:
-
Crystal Harvesting: Carefully harvest the crystals from the drop using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Data Processing: Integrate and scale the diffraction data using appropriate software packages (e.g., HKL2000).
-
Structure Solution: Solve the crystal structure using molecular replacement with a previously determined PfDHODH structure (e.g., PDB ID 3I65) as the search model.[5][6]
-
Model Building and Refinement: Rebuild the model using software like COOT and refine the structure with programs such as phenix.refine.[5][6]
Signaling Pathway and Mechanism of Action
This compound inhibits the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA, RNA, and nucleotide sugars in Plasmodium.[5] Unlike their human hosts, these parasites lack pyrimidine salvage pathways, making DHODH an excellent drug target.[5]
De Novo Pyrimidine Biosynthesis Pathway
Caption: Inhibition of the pyrimidine biosynthesis pathway by this compound.
The structural insights gained from the crystallographic studies of this compound bound to PfDHODH are invaluable for structure-based drug design. These studies reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the high-affinity and selective binding of the inhibitor. This knowledge can guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective antimalarial therapies.
References
- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Potency of DSM705: Application Notes and Protocols for Determining the IC50 against Plasmodium DHODH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of the antimalarial candidate DSM705 against its target, dihydroorotate (B8406146) dehydrogenase (DHODH), from Plasmodium species. The following sections offer a comprehensive guide to both the biochemical and cell-based assays essential for characterizing the inhibitory activity of this compound.
Introduction
Plasmodium falciparum, the primary causative agent of severe malaria, is incapable of salvaging pyrimidines and is therefore entirely dependent on the de novo pyrimidine (B1678525) biosynthesis pathway for survival.[1] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This makes Plasmodium DHODH an attractive target for antimalarial drug development. This compound is a potent and selective inhibitor of Plasmodium DHODH, demonstrating nanomolar potency against the parasite enzyme with no significant inhibition of the mammalian counterpart.[2] This document outlines the standardized methods to quantify the inhibitory activity of this compound.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound acts by binding to the ubiquinone binding site of Plasmodium DHODH, thereby inhibiting its enzymatic activity.[3] This blockade of the de novo pyrimidine synthesis pathway leads to a depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis.[2][4] The resulting pyrimidine starvation arrests parasite proliferation.[2][4]
Caption: Inhibition of the Plasmodium de novo pyrimidine biosynthesis pathway by this compound.
Quantitative Data Summary
The inhibitory potency of this compound against Plasmodium DHODH and parasite growth has been determined in multiple studies. The following table summarizes the reported IC50 (biochemical assay) and EC50 (cell-based assay) values.
| Compound | Target/Organism | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | P. falciparum DHODH | Biochemical | 95 | [2][5] |
| This compound | P. vivax DHODH | Biochemical | 52 | [2][5] |
| This compound | P. falciparum (3D7 strain) | Cell-based | 12 | [5] |
Experimental Protocols
Biochemical Assay: Measuring Direct Inhibition of Plasmodium DHODH
This protocol describes a spectrophotometric assay to determine the IC50 of this compound against recombinant Plasmodium DHODH. The assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), which serves as a terminal electron acceptor in place of the natural substrate, coenzyme Q.[1][6]
Materials:
-
Recombinant Plasmodium falciparum or P. vivax DHODH
-
This compound
-
L-Dihydroorotate (DHO)
-
Decylubiquinone (B1670182) (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
HEPES buffer
-
Sodium Chloride (NaCl)
-
Glycerol
-
Triton X-100
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Spectrophotometer capable of kinetic reads at 600 nm
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[1]
-
DHO Stock Solution: Prepare a high-concentration stock of L-dihydroorotate in an appropriate solvent.
-
CoQD Stock Solution: Prepare a stock solution of decylubiquinone in DMSO.
-
DCIP Stock Solution: Prepare a stock solution of 2,6-dichloroindophenol.
-
Enzyme Solution: Dilute recombinant Plasmodium DHODH to the desired final concentration (e.g., 12.5 nM for P. falciparum DHODH) in assay buffer.[1]
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in DMSO and create a serial dilution series.
Assay Procedure:
-
Compound Plating: Add this compound dilutions and a DMSO control to the wells of a 96-well plate.
-
Enzyme Addition: Add the diluted Plasmodium DHODH enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing DHO, CoQD, and DCIP in assay buffer at their final concentrations (e.g., 175 µM DHO, 18 µM CoQD, 95 µM DCIP).[1] Add the substrate mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of DCIP reduction) for each concentration of this compound.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[7][8]
-
Caption: Workflow for the biochemical IC50 determination of this compound against Plasmodium DHODH.
Cell-Based Assay: Measuring Inhibition of Plasmodium falciparum Growth
This protocol details an in vitro assay to determine the 50% effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum using the SYBR Green I fluorescence-based method. This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.[9]
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
This compound
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing saponin (B1150181) and Triton X-100)
-
96-well black microplates
-
Fluorescence plate reader
Assay Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum and synchronize to the ring stage.
-
Compound Plating: Prepare serial dilutions of this compound in complete culture medium and add to a 96-well plate. Include a drug-free control.
-
Parasite Addition: Add synchronized ring-stage parasites at a low parasitemia (e.g., 0.5%) and a defined hematocrit (e.g., 2%) to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
Cell Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I.
-
Add the lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for SYBR Green I (e.g., ~485 nm excitation and ~530 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cells.
-
Normalize the fluorescence values to the drug-free control (100% growth).
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a non-linear regression model.[7][8]
-
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. iddo.org [iddo.org]
Protocol for Assessing the Cytotoxicity of DSM705 in Mammalian Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA in the malaria parasite. As Plasmodium species rely solely on the de novo pathway for pyrimidine synthesis, DHODH is a validated and attractive target for antimalarial drugs.[3] Notably, this compound exhibits high selectivity for the parasite enzyme over the mammalian homolog, suggesting a favorable safety profile with minimal expected cytotoxicity against mammalian cells at therapeutically relevant concentrations.[1][2]
This document provides a detailed protocol for assessing the potential cytotoxicity of this compound in common mammalian cell lines. The described assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a comprehensive evaluation of the compound's effects on mammalian cells. A "uridine rescue" experiment is also included to confirm that any observed cytotoxicity at high concentrations is due to the on-target inhibition of DHODH.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
This compound inhibits dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the production of pyrimidine nucleotides required for DNA and RNA synthesis. Inhibition of DHODH leads to depletion of the pyrimidine pool, which can arrest cell proliferation. In mammalian cells, a salvage pathway can utilize exogenous uridine (B1682114) to bypass the block in the de novo pathway.
References
- 1. Mammalian Pyrimidine Biosynthesis: Fresh Insights into an Ancient Pathway* | Semantic Scholar [semanticscholar.org]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of DSM705 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSM705. The information focuses on improving the solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in Plasmodium parasites, making it a promising antimalarial compound.[1][2][3] Like many new chemical entities, this compound is a hydrophobic molecule with poor aqueous solubility, which can pose a significant challenge for its use in in vitro and in vivo experiments, potentially affecting bioavailability and therapeutic efficacy.[4][5]
Q2: Are there different forms of this compound available, and does this affect solubility?
A2: Yes, this compound is available as a free base and as a hydrochloride salt (this compound hydrochloride). The hydrochloride salt form generally exhibits enhanced water solubility and stability compared to the free base, which is a common strategy to improve the physicochemical properties of poorly soluble drugs.[2][6]
Q3: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications.[4][6][7][8]
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution, and modification of the crystal habit (polymorphs, amorphous forms).[6][7]
-
Chemical Modifications: This approach involves strategies such as pH adjustment, use of buffers, salt formation (as seen with this compound hydrochloride), and complexation (e.g., with cyclodextrins).[6]
-
Use of Formulation Excipients: This is a widely used method that involves dissolving the compound in a vehicle containing solubilizing agents such as co-solvents, surfactants, and lipids.[4][7][9]
Troubleshooting Guide
Problem: I am having difficulty dissolving this compound for my experiments.
This guide provides several potential solutions and detailed protocols to help you overcome common solubility challenges with this compound.
Initial Troubleshooting Steps:
-
Verify the form of this compound: Ensure you are aware of whether you are using the free base or the hydrochloride salt, as their solubility characteristics differ. The hydrochloride salt is generally more soluble in aqueous solutions.[2]
-
Gentle Heating and Sonication: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can aid in the dissolution process.[1]
Solution 1: Utilizing Co-solvent Systems
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of nonpolar drugs.[4][7] Several formulations using co-solvents have been successfully used to dissolve this compound hydrochloride to a concentration of at least 2.5 mg/mL.
Quantitative Data on this compound Hydrochloride Solubility in Co-solvent Formulations:
| Formulation Components | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.67 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.67 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.67 mM) |
Experimental Protocols:
Protocol 1: DMSO/PEG300/Tween-80 Formulation
This protocol is suitable for preparing a stock solution for in vivo studies.
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline and mix to obtain the final formulation.[3]
Protocol 2: DMSO/SBE-β-CD Formulation
This protocol utilizes a cyclodextrin (B1172386) to enhance solubility, which is a common technique for poorly soluble drugs.[6]
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly until the solution is clear.[3]
Protocol 3: DMSO/Corn Oil Formulation
This protocol is for preparing an oil-based formulation, which can be suitable for oral administration.
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly until the solution is clear.[3]
Solution 2: pH Adjustment
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a DHODH inhibitor.
Experimental Workflow
Caption: General workflow for improving this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of DSM705 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DSM705 in cellular assays. This compound is a potent and highly selective inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. While known for its high selectivity, this guide addresses potential issues, including unexpected or apparent off-target effects, that users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[1][2][3] Plasmodium parasites cannot salvage pyrimidines from their host and are entirely dependent on this pathway for the synthesis of DNA, RNA, and other essential molecules.[4][5][6][7][8] this compound specifically targets the parasite's version of this enzyme (PfDHODH) with high potency.[1][2][3]
Q2: How selective is this compound for the parasite enzyme over human DHODH?
A2: this compound exhibits a very high degree of selectivity. It has nanomolar potency against PfDHODH while showing no significant inhibition of the human DHODH (HsDHODH) enzyme at concentrations up to 100 µM.[9] This selectivity is a cornerstone of its therapeutic potential, as it minimizes effects on the host's cells.[9][10]
Q3: I am observing cytotoxicity in my mammalian cell line at high concentrations of this compound. Is this an expected off-target effect?
A3: While this compound is highly selective for PfDHODH, all small molecules have the potential to exhibit off-target effects at high concentrations.[7][11][12] Cytotoxicity in mammalian cells could be due to a few factors:
-
True Off-Target Effects: The compound may be interacting with other essential cellular targets, a phenomenon more likely at higher concentrations.[7][12]
-
Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., direct reduction of the MTT reagent).[13]
-
Non-Specific Effects: At very high concentrations, the compound's physicochemical properties could lead to non-specific cellular stress.
It is crucial to validate any observed cytotoxicity with multiple, mechanistically different assays and run appropriate controls.[13]
Q4: What kind of off-target screening has been performed on this compound?
A4: The primary literature on this compound emphasizes its selectivity for Plasmodium DHODH over mammalian DHODH.[1][2][3][9] While comprehensive safety pharmacology and broad kinase panel data are not extensively detailed in publicly available literature, compounds in this class were profiled for cytotoxicity against mouse L1210 and human HepG2 cell lines, showing no growth inhibition at concentrations up to 20 µM.[9] For a novel compound, such off-target profiling is a standard part of preclinical development to ensure safety and understand its broader biological activity.[14][15][16][17][18][19]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Unexpected Cytotoxicity in a Mammalian Cell Line
You observe a significant decrease in cell viability in your MTT assay at concentrations where you expect no effect based on this compound's known selectivity.
Caption: Workflow for troubleshooting unexpected cytotoxicity results.
-
Rule out Assay Interference: As detailed in the workflow, first check if this compound directly reacts with your assay reagents. Run the MTT assay in a cell-free system by incubating this compound with the MTT reagent and measuring the absorbance.[13]
-
Use an Orthogonal Assay: Confirm the cytotoxic effect using a method with a different biological readout. For example, use a CellTiter-Glo® assay to measure ATP levels (an indicator of metabolic activity) or a dye-exclusion method like Trypan Blue to measure membrane integrity.[13]
-
Profile Across Multiple Cell Lines: Test the cytotoxicity of this compound in a panel of cell lines from different tissues. If the effect is specific to one cell line, it may point towards a unique off-target present in that line.[20]
Issue 2: An Observed Phenotype is Inconsistent with Pyrimidine Depletion
You are working in a mammalian cell line and observe a rapid cellular effect (e.g., changes in phosphorylation of a signaling protein) that does not seem related to the slower process of nucleotide depletion.
Caption: Diagram showing a hypothetical off-target kinase interaction.
-
Confirm Target Engagement (or lack thereof): In your mammalian system, confirm that you are not seeing effects related to pyrimidine depletion. A rescue experiment can be performed by supplementing the culture medium with uridine. If the phenotype is reversed by uridine, it is likely related to an on-target effect, however weak. If not, an off-target mechanism is more probable.
-
Consider Broad-Spectrum Profiling: If an off-target effect is suspected, the most definitive way to identify it is through broad screening panels. These are typically offered as services by specialized companies.[14][15][19][21][22][23]
-
Kinase Panels: Screen this compound against a large panel of kinases to identify any unintended inhibition.[22][23][24]
-
Safety Pharmacology Panels: These panels test for interactions with a curated list of targets known to be associated with adverse drug reactions, including GPCRs, ion channels, and transporters.[14][15][16][18][19]
-
Data Presentation
Table 1: On-Target Selectivity of this compound
This table summarizes the known inhibitory activity of this compound against its intended parasite target versus the human ortholog.
| Target Enzyme | IC₅₀ (nM) | Selectivity (fold) | Reference |
| Plasmodium falciparum DHODH (PfDHODH) | 95 | >1,000x | [9] |
| Plasmodium vivax DHODH (PvDHODH) | 52 | >1,900x | [9] |
| Human DHODH (HsDHODH) | >100,000 (>100 µM) | - | [9] |
Table 2: Example Data from a Hypothetical Kinase Selectivity Screen
If you were to run a broad kinase screen to investigate a potential off-target effect, the results might look like this. This data is for illustrative purposes only.
| Kinase Target | % Inhibition @ 1 µM this compound | IC₅₀ (µM) | Notes |
| ABL1 | 2% | > 10 | No significant activity |
| EGFR | 5% | > 10 | No significant activity |
| Kinase X | 85% | 0.75 | Potential off-target hit; requires validation |
| SRC | 12% | > 10 | No significant activity |
| PLK1 | 8% | > 10 | No significant activity |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][2][3][10]
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[1][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) to determine the percentage of cell viability for each concentration of this compound. Calculate the CC₅₀ (50% cytotoxic concentration) value.
Protocol 2: Principles of In Vitro Kinase Selectivity Profiling
This protocol describes the general principle behind identifying off-target kinase interactions. It is typically performed as a fee-for-service by specialized vendors.[21][22][23]
To determine the inhibitory activity (IC₅₀) of this compound against a broad panel of recombinant protein kinases.
-
Compound Preparation: The user provides the compound (this compound) at a specified concentration and volume.
-
Assay Setup: In a multi-well plate, each well contains a specific recombinant kinase, its corresponding substrate, and reaction buffer.
-
Compound Addition: this compound is added to each well at one or more concentrations.
-
Reaction Initiation: The kinase reaction is started by the addition of ATP (often at its Km concentration for each specific kinase).
-
Detection: After a set incubation time, the reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is measured. Common detection methods include radiometric assays (³³P-ATP), fluorescence polarization (FP), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The activity in the presence of this compound is compared to a vehicle control. The percent inhibition is calculated, and for compounds showing significant activity, a dose-response curve is generated to determine the IC₅₀ value.
Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. fda.gov [fda.gov]
- 18. pharmaron.com [pharmaron.com]
- 19. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 20. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. pharmaron.com [pharmaron.com]
- 24. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability in DSM705 Potency Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability encountered during DSM705 potency assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pyrrole-based inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme.[1][2][3] This enzyme is critical for the de novo pyrimidine (B1678525) biosynthesis pathway in the malaria parasite. Since Plasmodium species lack the pyrimidine salvage pathways found in mammals, they are entirely dependent on this de novo pathway for survival, making DHODH an excellent drug target. This compound shows nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH while exhibiting no significant inhibition of the mammalian enzyme.[1][2]
Q2: My in vitro IC50 values for this compound are inconsistent between experiments. What are the common causes?
A2: Fluctuations in in vitro IC50 values are a common challenge in anti-malarial drug testing, with shifts of up to two-fold not being uncommon.[4] Key sources of variability for this compound potency assays include:
-
Parasite Culture Health and Synchronization: The susceptibility of Plasmodium falciparum to drugs can vary with its developmental stage (ring, trophozoite, schizont).[4] Inconsistent culture health or poorly synchronized parasite stages will lead to variable results.
-
Culture Media Composition: Batch-to-batch variation in serum or serum substitutes like Albumax can significantly impact compound activity.[4]
-
Initial Parasitemia and Hematocrit: The starting parasite density and red blood cell concentration must be kept consistent across all experiments.[4]
-
Incubation Time: As a DHODH inhibitor, this compound's effect is on a metabolic pathway. An insufficient incubation time may not fully capture its inhibitory effect, leading to inconsistent IC50 values.[4]
-
Gas Environment: P. falciparum requires a specific low-oxygen, high-CO2 environment.[4] Fluctuations in the gas mixture can stress the parasites and affect their drug susceptibility.[4]
-
Compound Handling: Improper storage or dilution of this compound can affect its stability and potency.
Q3: How can I confirm that the observed anti-malarial activity is due to the inhibition of DHODH?
A3: A "uridine rescue" experiment is the most direct way to confirm the on-target activity of a DHODH inhibitor like this compound.[5] Supplementing the culture medium with uridine (B1682114) allows the parasite to bypass the enzymatic block by utilizing the pyrimidine salvage pathway.[5] If the addition of uridine reverses the growth-inhibitory effects of this compound, it strongly indicates that the observed activity is due to DHODH inhibition.[5]
Q4: I am observing a lower-than-expected potency for this compound. What could be the issue?
A4: A lower-than-expected potency can stem from several factors:
-
Uridine in Culture Medium: Standard culture media or serum may contain uridine, which can counteract the inhibitory effect of this compound.[5] Using dialyzed serum or a uridine-free medium formulation can help ensure consistency.[5]
-
Compound Precipitation: High concentrations of this compound in the final culture medium, especially with a high percentage of DMSO, can lead to precipitation. Ensure the final DMSO concentration is low (typically <0.5%).
-
Parasite Resistance: While not common in lab strains, the development of resistance through mutations in the DHODH gene is a possibility.[6]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Troubleshooting Steps |
| Asynchronous Parasite Culture | 1. Implement a strict synchronization protocol (e.g., 5% sorbitol treatment) to ensure a majority of parasites are in the ring stage at the start of the assay.[7] 2. Confirm synchronization by examining Giemsa-stained blood smears. |
| Inconsistent Initial Parasitemia/Hematocrit | 1. Accurately determine the starting parasitemia using a flow cytometer or by meticulous counting of stained smears. 2. Standardize the initial parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5-2.5%) for all assays.[8][9] |
| Media and Serum Inconsistency | 1. Purchase large batches of serum or Albumax and pre-test each new lot for its ability to support parasite growth. 2. Consider using dialyzed serum to minimize variability from small molecules like uridine.[5] |
| Insufficient Incubation Time | 1. this compound acts on a metabolic pathway, and its full effect may take more than one parasite life cycle to manifest. 2. Extend the drug incubation period from the standard 48 hours to 72 hours to ensure the measured endpoint reflects the true potency.[4] |
Issue 2: Uridine Rescue Experiment Fails
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects of this compound | 1. While this compound is highly selective, at very high concentrations, off-target effects are possible. 2. Perform a dose-response curve for the uridine rescue. 3. Compare the phenotype with that of other structurally different DHODH inhibitors.[10] |
| Insufficient Uridine Concentration | 1. Titrate the concentration of uridine to determine the optimal concentration for rescue in your specific assay conditions. |
| Deficient Pyrimidine Salvage Pathway | 1. This is unlikely in P. falciparum but confirm that the strain being used has a functional pyrimidine salvage pathway. |
Data Presentation
Table 1: Reported In Vitro Potency of this compound
| Target | IC50 / EC50 |
| P. falciparum DHODH (PfDHODH) | 95 nM[1][2][3] |
| P. vivax DHODH (PvDHODH) | 52 nM[1][2][3] |
| P. falciparum 3D7 cells (EC50) | 12 nM[2][3] |
| Human DHODH | >100 µM[11] |
Experimental Protocols
Protocol 1: P. falciparum In Vitro Potency Assay
-
Parasite Culture: Maintain asynchronous P. falciparum (e.g., 3D7 strain) cultures in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine (B114508) at 37°C in a gas mixture of 5% O2, 5% CO2, and 90% N2.[4]
-
Synchronization: Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.[7]
-
Assay Setup:
-
Prepare a serial dilution of this compound in complete culture medium.
-
In a 96-well plate, add the drug dilutions.
-
Add the synchronized parasite culture at a final hematocrit of 2% and a parasitemia of 1%.
-
Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
-
Incubation: Incubate the plate for 72 hours under the same gas and temperature conditions.
-
Readout: Quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Uridine Rescue Experiment
-
Assay Setup: Prepare two sets of 96-well plates as described in Protocol 1.
-
Uridine Supplementation: To one set of plates, add uridine to the complete culture medium to a final concentration of 100 µM.
-
Incubation and Readout: Incubate both sets of plates for 72 hours and quantify parasite growth as described above.
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of uridine. A significant shift to a higher IC50 in the presence of uridine confirms on-target DHODH inhibition.
Visualizations
Caption: Mechanism of this compound targeting Plasmodium DHODH.
Caption: Standard workflow for this compound potency assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Mechanistic Understanding of Dihydroorotate Dehydrogenase Point Mutations in Plasmodium falciparum that Confer in Vitro Resistance to the Clinical Candidate DSM265 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. benchchem.com [benchchem.com]
- 11. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the metabolic stability of DSM705 in liver microsomes
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for assessing the metabolic stability of the investigational compound DSM705 using liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a liver microsomal stability assay for a compound like this compound?
A1: The primary purpose is to determine the rate at which this compound is metabolized by enzymes present in the liver, primarily Cytochrome P450s (CYPs).[1][2][3] This in vitro assay helps predict the compound's in vivo half-life and intrinsic clearance (CLint), which are critical parameters for estimating its pharmacokinetic profile and potential for further development.[1][4][5] A compound with high metabolic stability generally has a longer duration of action in the body.[1]
Q2: Which biological materials and cofactors are essential for this assay?
A2: High-quality liver microsomes from the relevant species (e.g., human, rat, mouse) are the core biological material, as they contain a high concentration of drug-metabolizing enzymes.[1][2][6] The most crucial cofactor is NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is required for the catalytic activity of CYP enzymes.[1][2][6] For studying Phase II metabolism, other cofactors like UDPGA can be included.[2][6]
Q3: What are the key parameters calculated from a microsomal stability assay?
A3: The main parameters calculated are the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][4] The half-life is the time it takes for 50% of the initial compound concentration to be metabolized. Intrinsic clearance is a measure of the liver's native ability to metabolize a drug, independent of other physiological factors like blood flow.[7]
Q4: Why is it important to include control compounds in the assay?
A4: Control compounds with known metabolic fates (e.g., high, medium, and low clearance) are essential to validate the assay's performance.[5][6] They confirm that the microsomal enzymes are active and that the experimental conditions are appropriate, ensuring the reliability and reproducibility of the data generated for the test compound.[3][6]
Troubleshooting Guide
Problem 1: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent thawing of microsomes, inaccurate pipetting of small volumes, or instability of the compound in the assay buffer.
-
Solution:
-
Ensure microsomes are thawed rapidly in a 37°C water bath immediately before use and kept on ice.[8] Do not refreeze microsomes multiple times.[9]
-
Use calibrated pipettes and verify technique. For consistency, prepare a master mix of the reaction components.
-
Check the stability of this compound in the incubation buffer without cofactors (a "minus-cofactor" control) to assess for non-enzymatic degradation.[2]
-
Problem 2: The concentration of this compound does not decrease over the incubation period (appears too stable).
-
Possible Cause: The compound is genuinely very stable, the microsomal protein concentration is too low, the incubation time is too short, or the NADPH cofactor was degraded or omitted.
-
Solution:
-
Confirm the addition and concentration of NADPH. Use an NADPH regenerating system to ensure its stability throughout the incubation.[10][11]
-
Increase the microsomal protein concentration and/or extend the incubation time points (e.g., up to 120 minutes) to detect slow metabolism.[4]
-
Run a positive control compound with a known high clearance rate (e.g., Verapamil, Buspirone) to ensure the microsomes are metabolically active.[7][12]
-
Problem 3: this compound disappears too quickly, even at the zero-minute time point.
-
Possible Cause: Strong, non-specific binding of the compound to the microsomal protein or plasticware. It could also indicate extremely rapid metabolism.
-
Solution:
-
To assess non-specific binding, include a control with heat-inactivated microsomes.[7] Any loss of compound in this control is likely due to binding, not metabolism.
-
The reaction should be terminated effectively. Adding ice-cold acetonitrile (B52724) or methanol (B129727) is a common method to precipitate proteins and stop the reaction instantly.[10]
-
Ensure the "time 0" sample is collected immediately after adding the compound to the reaction mix, before incubation begins.
-
Problem 4: The analytical method (LC-MS/MS) shows poor signal or peak shape.
-
Possible Cause: Matrix effects from the microsomal proteins or buffer components, or suboptimal chromatography.
-
Solution:
-
Ensure complete protein precipitation during the reaction termination step. Centrifuge samples at high speed (e.g., >10,000 x g) to pellet all protein debris.[10]
-
Incorporate an internal standard to normalize for variations in sample processing and instrument response.[2][12]
-
Optimize the LC method, including the mobile phase composition and gradient, to improve peak shape and resolution.
-
Experimental Protocols
Standard Protocol for this compound Metabolic Stability in Human Liver Microsomes
This protocol outlines the substrate depletion method, where the disappearance of the parent compound is monitored over time.[12]
1. Reagent Preparation:
-
Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Microsomal Solution: Thaw pooled human liver microsomes (from a reputable supplier) at 37°C, then dilute in cold phosphate buffer to a working concentration of 1.0 mg/mL.[8] Keep on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11] Alternatively, a commercially available system can be used. The final concentration of NADPH in the incubation should be 1 mM.[2]
-
Termination Solution: Ice-cold acetonitrile containing an appropriate internal standard.
2. Incubation Procedure:
-
Pre-warm a solution of microsomes and phosphate buffer at 37°C for 5-10 minutes with gentle shaking.[10]
-
To initiate the reaction, add this compound (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed microsome solution.[2]
-
The final reaction mixture should contain:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7][12]
-
Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold termination solution.[2][10]
3. Sample Analysis:
-
Vortex the terminated samples and centrifuge at high speed to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[1]
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of this compound remaining versus the incubation time.
-
Determine the slope of the linear portion of the curve. The slope corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .
Data Presentation
The metabolic stability of a new compound is often compared against known standards.
Table 1: Example Metabolic Stability Data in Human Liver Microsomes
| Compound | Classification | t½ (min) | CLint (µL/min/mg protein) |
| This compound | (Experimental) | (User-determined value) | (User-determined value) |
| Verapamil | High Clearance | < 10 | > 70 |
| Diazepam | Low Clearance | > 45 | < 15 |
| Buspirone | High Clearance | ~ 7 | ~ 100 |
| Antipyrine | Very Low Clearance | > 120 | < 5 |
Note: Values for control compounds are typical and may vary slightly between experiments and microsome batches.[12]
Visualized Workflows
The following diagram illustrates the standard workflow for a liver microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 6. mttlab.eu [mttlab.eu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate the development of resistance to DSM705
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the development of resistance to DSM705, a potent inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
Resistance to this compound and other DHODH inhibitors primarily arises from genetic alterations in the dhodh gene.[1][2] The most common mechanisms are:
-
Point mutations: Single nucleotide polymorphisms (SNPs) in the drug-binding pocket of the DHODH enzyme can reduce the binding affinity of this compound, thereby decreasing its efficacy.[1][2]
-
Copy number variations (CNVs): Amplification of the dhodh gene can lead to overexpression of the target enzyme, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.[1]
Q2: Which specific mutations in DHODH are known to confer resistance to this compound and other DHODH inhibitors?
Several mutations in the Plasmodium falciparum DHODH (PfDHODH) have been identified through in vitro selection studies and in clinical trials that confer varying levels of resistance. These include C276Y, C276F, G181S, G181D, I263S, and V532A.[3] The C276Y and C276F mutations have been observed in both in vitro selections and in patients who failed treatment with the related DHODH inhibitor DSM265.[3]
Q3: How can we proactively assess the risk of resistance development to our this compound analog in the lab?
In vitro resistance selection studies are a powerful tool to predict the potential for resistance development.[1][4] This involves exposing a large population of parasites to sub-lethal concentrations of the compound over an extended period and then selecting for and characterizing any resistant parasites that emerge. Whole-genome sequencing of the resistant parasites can then identify the genetic basis of resistance.[1]
Q4: What are the recommended strategies to mitigate or delay the onset of resistance to this compound?
Several strategies are recommended to combat the emergence of resistance:
-
Combination Therapy: Combining this compound with another antimalarial agent that has a different mechanism of action is a clinically proven strategy.[5][6] The rationale is that the probability of a parasite simultaneously developing resistance to two drugs with different targets is significantly lower.[6]
-
Collateral Sensitivity-Based Combinations: In some cases, resistance to one DHODH inhibitor can lead to increased sensitivity to another.[3][7] This "collateral sensitivity" can be exploited by using specific combinations of DHODH inhibitors to suppress the emergence of resistant mutants.[3] However, careful evaluation is needed as cross-resistance can also occur.[3]
-
Mutant-Selective Inhibitors: A novel approach involves designing inhibitors that specifically target the most common resistant forms of the DHODH enzyme.[6] These could be used in combination with a wild-type selective inhibitor to target both the initial and emerging resistant parasite populations.[6]
Troubleshooting Guide
Problem: We are observing a gradual increase in the EC50 of our this compound analog in our long-term parasite cultures.
-
Possible Cause: This is a classic sign of developing resistance. The parasite population is likely being selected for individuals with reduced sensitivity to your compound.
-
Troubleshooting Steps:
-
Isolate and Clone: Isolate parasites from the culture showing reduced sensitivity and perform clonal dilution to obtain a pure resistant line.
-
Confirm Resistance: Perform standard in vitro susceptibility assays to confirm and quantify the level of resistance (fold-shift in EC50) compared to the parental wild-type strain.
-
Sequence the dhodh Gene: Extract genomic DNA from the resistant clones and sequence the entire dhodh gene to identify any point mutations. Pay close attention to the regions known to be involved in inhibitor binding.
-
Assess Gene Copy Number: Use quantitative PCR (qPCR) to determine if there is an increase in the copy number of the dhodh gene in the resistant parasites compared to the sensitive parent line.
-
Problem: We have identified a mutation in the DHODH gene of our resistant parasite line, but the fold-resistance is lower than expected.
-
Possible Cause:
-
The specific mutation may only confer low-level resistance.
-
There may be other, secondary resistance mechanisms at play that have not yet been identified.
-
The fitness cost of the mutation may be high, limiting the level of resistance observed in culture.[8]
-
-
Troubleshooting Steps:
-
Competitive Growth Assays: Perform co-culture experiments with the resistant and sensitive parasites in the absence of drug pressure to assess the relative fitness of the resistant strain. A fitness cost may be observed as a gradual decrease in the proportion of resistant parasites over time.[8]
-
Whole-Genome Sequencing: If resources permit, perform whole-genome sequencing on the resistant clone to identify any other potential resistance-conferring mutations outside of the dhodh gene.
-
Metabolic Profiling: Investigate potential alterations in the pyrimidine (B1678525) biosynthesis pathway or other metabolic pathways that could compensate for DHODH inhibition.
-
Quantitative Data Summary
Table 1: In Vitro Resistance Levels of P. falciparum with DHODH Mutations to DHODH Inhibitors
| DHODH Mutation | Fold Increase in Resistance to DHODH Inhibitors | Reference |
| Multiple (13 identified) | 2- to ~400-fold | [1][2][9] |
| C276Y | High | [1][3] |
Note: The level of resistance can vary depending on the specific DHODH inhibitor and the parasite genetic background.
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 70-74% | [10][11] |
| Half-life (t1/2) | 3.4 - 4.5 hours | [10][11] |
| Maximum Concentration (Cmax) | 2.6 - 20 µM (at 2.6 and 24 mg/kg doses) | [10][11] |
| Plasma Clearance (CL) | 2.8 mL/min/kg | [10][11] |
| Volume of Distribution (Vss) | 1.3 L/kg | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant P. falciparum
This protocol is a generalized procedure for selecting for drug-resistant parasites in a continuous culture system.
-
Initiate Culture: Begin with a high-density culture of wild-type P. falciparum (e.g., 10^8 parasites) in complete culture medium.
-
Initial Drug Pressure: Add this compound at a concentration equivalent to the EC90 (the concentration that inhibits 90% of parasite growth).
-
Monitor Parasitemia: Monitor the parasite culture daily by Giemsa-stained thin blood smears.
-
Increase Drug Concentration: Once the parasite culture has recovered and is growing steadily, increase the concentration of this compound in a stepwise manner (e.g., 2-3 fold increments).
-
Selection of Resistant Population: Continue this process of increasing drug pressure until the parasites are able to grow in a concentration of this compound that is significantly higher than the initial EC90.
-
Clonal Isolation: Once a resistant population is established, perform limiting dilution to isolate clonal lines of resistant parasites.
-
Characterization: Characterize the resistant clones for their level of resistance (EC50 determination) and the genetic basis of resistance (sequencing of the dhodh gene and CNV analysis).
Visualizations
References
- 1. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse evolutionary pathways challenge the use of collateral sensitivity as a strategy to suppress resistance | eLife [elifesciences.org]
- 4. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fitness of artemisinin-resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model | Medicines for Malaria Venture [mmv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results in DSM705 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo efficacy studies of DSM705.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental antimalarial drug belonging to the triazolopyrimidine class. It is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite.[1][2] By inhibiting this enzyme, this compound prevents the parasite from synthesizing pyrimidines, which are essential for DNA and RNA replication, leading to parasite death. It has demonstrated activity against both the blood and liver stages of P. falciparum.
Q2: What is the expected in vivo efficacy of this compound in preclinical models?
In preclinical studies using humanized severe combined immunodeficient (SCID) mouse models infected with P. falciparum, this compound has shown significant efficacy. A single oral dose can provide a therapeutic effect for an extended period.[3][4] However, the effective dose and treatment regimen can vary depending on the specific mouse model, parasite strain, and experimental conditions.
Q3: What are the common causes of inconsistent results in this compound in vivo studies?
Inconsistent results in in vivo efficacy studies with this compound can arise from a variety of factors, broadly categorized as issues related to the drug, the animal model, experimental procedures, or data analysis. These can include:
-
Drug Formulation and Administration: Improper formulation leading to poor solubility, stability, or bioavailability. Inaccurate dosing or inconsistent administration techniques.
-
Animal Model Variability: Differences in mouse strain, age, sex, and immune status. The level of engraftment of human red blood cells in humanized mouse models can also be a significant source of variation.[5][6][7]
-
Parasite-Related Factors: Variability in the parasite strain, including potential differences in drug sensitivity. The initial parasite inoculum size can also influence the outcome.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Inter-animal variability in drug absorption, distribution, metabolism, and excretion (ADME). Potential for drug-drug interactions if other compounds are co-administered.
-
Experimental Procedures: Inconsistent timing of treatments and measurements, improper handling of animals, and errors in parasitemia determination.
Troubleshooting Guides
Issue 1: Higher than expected parasitemia or lack of efficacy.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Improper Drug Formulation | - Ensure this compound is fully dissolved in the vehicle. Sonication or gentle warming may be necessary. - Verify the stability of the formulation over the course of the experiment. This compound is a pyrrole-based compound and may be susceptible to degradation.[11] - Consider using alternative, validated formulation vehicles if solubility or stability issues are suspected. |
| Inaccurate Dosing | - Calibrate all dosing equipment (e.g., pipettes, syringes) regularly. - Ensure accurate calculation of the dose based on the most recent animal body weights. |
| Poor Oral Bioavailability | - Confirm the oral gavage technique is performed correctly to ensure the full dose is delivered to the stomach. - If inconsistent absorption is suspected, consider including a satellite group for pharmacokinetic analysis to measure plasma drug concentrations. |
| Drug Resistance | - If possible, sequence the PfDHODH gene of the parasite strain used to check for mutations known to confer resistance to DHODH inhibitors.[12][13] - Test the in vitro sensitivity of the parasite strain to this compound to confirm it is within the expected range. |
| Suboptimal Host Immune Function (in relevant models) | - While SCID mice are immunocompromised, residual innate immune responses can vary. Ensure the health status of the animals is optimal.[5] |
Issue 2: High variability in parasitemia between animals in the same treatment group.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Size | - Standardize the parasite inoculum preparation and administration. Ensure the parasite suspension is well-mixed before and during injections. - Verify the accuracy of the parasite count in the inoculum. |
| Variable Engraftment in Humanized Mice | - Monitor the level of human red blood cell (hRBC) engraftment in each mouse before infection and treatment. Exclude animals with very low engraftment levels.[6] - Standardize the source and handling of hRBCs. |
| Animal Handling and Stress | - Handle all animals consistently and minimize stress, as it can impact physiological responses and potentially drug metabolism. |
| Individual Pharmacokinetic Variability | - In a pilot study, include a satellite group of animals to assess pharmacokinetic parameters (Cmax, Tmax, AUC) to understand the degree of inter-animal variability. |
| Inconsistent Timing of Procedures | - Ensure that drug administration, blood collection, and other procedures are performed at the same time of day for all animals to minimize circadian rhythm effects. |
Issue 3: Unexpected toxicity or adverse events.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Formulation Vehicle Toxicity | - Run a vehicle-only control group to assess any toxicity associated with the formulation itself. |
| Off-target Effects | - While this compound is selective for PfDHODH, high concentrations could potentially inhibit host enzymes.[14][15][16][17] A dose-response study can help identify a therapeutic window with minimal toxicity. |
| Metabolite Toxicity | - Investigate the metabolic profile of this compound in the animal model being used. In some cases, metabolites can be more toxic than the parent compound.[4] |
| Animal Health Status | - Ensure all animals are healthy and free from underlying infections before starting the experiment. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability (F) | ~70-80% |
| Time to Maximum Concentration (Tmax) | 1-2 hours |
| Half-life (t1/2) | ~3-5 hours |
| Clearance (CL) | Varies with dose |
Note: These are approximate values and can vary based on the mouse strain, formulation, and dose.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Vehicle Preparation: A common vehicle for triazolopyrimidine-based compounds is a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% (v/v) Tween 80 in sterile water.
-
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of the vehicle and triturating.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Prepare the formulation fresh on each day of dosing.
-
Protocol 2: In Vivo Efficacy Study in a P. falciparum Humanized SCID Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid IL-2Rγnull) engrafted with human red blood cells.
-
Engraftment:
-
Source fresh human red blood cells from a healthy donor.
-
Wash the cells multiple times in an appropriate buffer (e.g., RPMI 1640).
-
Administer the human red blood cells to the mice intravenously or intraperitoneally. Monitor engraftment levels by flow cytometry.
-
-
Infection:
-
Once a stable engraftment is achieved (typically >20% human RBCs), infect the mice intravenously with a standardized number of P. falciparum-infected red blood cells (e.g., 1 x 10^7 parasites).
-
-
Treatment:
-
Begin treatment when parasitemia reaches a predetermined level (e.g., 1-2%).
-
Administer this compound or vehicle control by oral gavage at the desired dose and schedule.
-
-
Monitoring:
-
Monitor parasitemia daily by collecting a small amount of blood from the tail vein and preparing Giemsa-stained thin blood smears.
-
Count the number of infected red blood cells per 1,000-2,000 total red blood cells.
-
Monitor animal health, including body weight and clinical signs, daily.
-
-
Data Analysis:
Mandatory Visualization
References
- 1. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
- 7. Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical model to evaluate in vivo activities of antimalarial drugs in a Plasmodium cynomolgi-macaque model for Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse evolutionary pathways challenge the use of collateral sensitivity as a strategy to suppress resistance | eLife [elifesciences.org]
- 13. Identification and Mechanistic Understanding of Dihydroorotate Dehydrogenase Point Mutations in Plasmodium falciparum that Confer in Vitro Resistance to the Clinical Candidate DSM265 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosing Regimens for DSM705 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DSM705 in animal models of malaria. The information is designed to assist in the design and execution of experiments, as well as to address common challenges that may arise.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme.[1][2] This enzyme is crucial for pyrimidine (B1678525) biosynthesis in the parasite, which is essential for DNA and RNA synthesis. By inhibiting DHODH, this compound disrupts parasite replication. Notably, this compound shows high selectivity for the parasite enzyme over the mammalian counterpart, suggesting a favorable safety profile.[1][2]
2. What are the recommended starting doses for efficacy studies in mice?
Based on published data in SCID mice infected with P. falciparum, oral (p.o.) doses ranging from 3 to 200 mg/kg administered twice daily for six days have been evaluated.[1][3] A dose of 50 mg/kg (p.o., twice daily) was shown to provide the maximum rate of parasite killing, leading to complete suppression of parasitemia by days 7-8.[1][2][3] For initial studies, a dose range of 10-50 mg/kg is a reasonable starting point, with adjustments based on the specific animal model and experimental goals.
3. What is the oral bioavailability and half-life of this compound in mice?
In Swiss outbred mice, this compound exhibits high oral bioavailability, reported to be between 70% and 74%.[1][2][3] The apparent half-life (t1/2) was found to be between 3.4 and 4.5 hours for oral doses of 2.6 and 24 mg/kg, respectively.[1][2][3]
4. How should this compound be formulated for oral administration in animal studies?
While specific formulation details can be proprietary, a common approach for preclinical compounds is to use a suspension. A typical vehicle for oral gavage in mice could be a mixture of 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% (v/v) Tween 80 in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Lower-Than-Expected Parasite Killing
-
Question: I am not observing the expected reduction in parasitemia after treating with this compound. What could be the issue?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Verify Dose and Administration: Double-check your dose calculations and ensure the full dose is being administered correctly. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Assess Compound Formulation: An improper formulation can lead to poor absorption. Ensure your this compound suspension is homogenous and that the particle size is appropriate for oral administration. Consider preparing fresh formulations regularly.
-
Review Dosing Regimen: this compound has a half-life of approximately 3.4-4.5 hours in mice.[1][2][3] If you are dosing only once a day, the drug exposure may not be sufficient to maintain therapeutic concentrations. The published efficacious regimen is twice daily administration.[1][3]
-
Consider the Animal Model: The strain of mouse and the Plasmodium species used can influence efficacy. Ensure your model is appropriate and that the parasite strain is sensitive to DHODH inhibitors.
-
Evaluate Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study in your animal model to confirm that you are achieving adequate plasma concentrations of this compound.
-
Issue 2: Inconsistent Results Between Animals
-
Question: I am seeing high variability in parasitemia levels among animals in the same treatment group. What could be the cause?
-
Answer: High variability can obscure the true effect of the compound. Here are some potential sources of variability and how to address them:
-
Inconsistent Dosing: Ensure each animal receives the correct dose volume and concentration. Variability in gavage technique can lead to differences in the amount of drug delivered.
-
Formulation Inhomogeneity: If the compound is not uniformly suspended, different animals may receive different effective doses. Ensure the formulation is well-mixed before dosing each animal.
-
Animal Health and Stress: The overall health and stress levels of the animals can impact drug metabolism and immune response. Ensure proper animal husbandry and handling to minimize stress.
-
Timing of Infection and Treatment: Synchronize the timing of parasite inoculation and the initiation of treatment as much as possible across all animals.
-
Issue 3: Unexpected Toxicity or Adverse Events
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?
-
Answer: While this compound is reported to be selective for the parasite enzyme, high doses or issues with the formulation vehicle can lead to adverse effects.
-
Vehicle Control: Always include a vehicle-only control group to determine if the adverse effects are related to the formulation components.
-
Dose Reduction: If toxicity is observed at a certain dose, consider reducing the dose in subsequent experiments. The reported efficacious dose of 50 mg/kg (twice daily) was well-tolerated in the published studies.[1][3]
-
Clinical Monitoring: Closely monitor the animals for clinical signs of toxicity, including body weight, food and water intake, and changes in behavior.
-
Necropsy and Histopathology: If unexpected deaths occur, a necropsy and histopathological examination of key organs can help identify the cause of toxicity.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 / EC50 (nM) |
| P. falciparum DHODH | 95 |
| P. vivax DHODH | 52 |
| P. falciparum 3D7 cells | 12 |
Table 2: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice
| Parameter | 2.6 mg/kg (p.o.) | 24 mg/kg (p.o.) | 2.3 mg/kg (i.v.) |
| Oral Bioavailability (F%) | 74 | 70 | N/A |
| Half-life (t1/2, hours) | 3.4 | 4.5 | N/A |
| Max Concentration (Cmax, µM) | 2.6 | 20 | N/A |
| Plasma Clearance (CL, mL/min/kg) | N/A | N/A | 2.8 |
| Volume of Distribution (Vss, L/kg) | N/A | N/A | 1.3 |
Table 3: In Vivo Efficacy of this compound in SCID Mice Infected with P. falciparum
| Dose (mg/kg, p.o., b.i.d. for 6 days) | Outcome |
| 3 - 200 | Dose-dependent parasite killing |
| 50 | Maximum rate of parasite killing |
| 50 | Full suppression of parasitemia by days 7-8 |
Experimental Protocols
1. In Vivo Efficacy Study in a Mouse Model of Malaria
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Parasite: Plasmodium falciparum.
-
Infection: Inoculate mice with infected red blood cells to establish infection.
-
Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water).
-
Dosing:
-
Monitoring:
-
Monitor parasitemia daily by collecting a small blood sample and analyzing Giemsa-stained blood smears.
-
Monitor animal health, including body weight and clinical signs.
-
-
Endpoint: Determine the effect of treatment on parasitemia levels compared to a vehicle-treated control group.
2. Pharmacokinetic Study in Mice
-
Drug Formulation: Prepare separate formulations for oral (p.o.) and intravenous (i.v.) administration.
-
Dosing:
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to collect plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, t1/2, AUC (Area Under the Curve), clearance, and oral bioavailability.
Visualizations
Caption: Mechanism of action of this compound in Plasmodium.
References
Identifying and minimizing impurities in DSM705 samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in DSM705 samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
A1: this compound is a pyrrole-based inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) with potent antimalarial activity.[1][2] It is selective for the Plasmodium enzyme over the human equivalent.[1][2] this compound is available as a free base and as a hydrochloride salt. The hydrochloride salt form generally offers enhanced water solubility and stability.[2]
Q2: What are the potential sources of impurities in this compound samples?
A2: Impurities in this compound can originate from various stages of the manufacturing process or during storage. These can be broadly categorized as:
-
Organic Impurities: Starting materials, intermediates, by-products from the synthetic route, and degradation products.[3]
-
Inorganic Impurities: Reagents, catalysts, and salts used in the synthesis.[3]
-
Residual Solvents: Solvents used during synthesis and purification.[3]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for initial purity evaluation. For identification and characterization of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the main component and any significant impurities.
Q4: What are some common analytical techniques for identifying unknown impurities?
A4: For identifying unknown impurities, high-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in determining the elemental composition.[4] Tandem mass spectrometry (MS/MS) experiments can be used to fragment the impurity molecules and obtain structural information. Two-dimensional NMR (2D-NMR) techniques are invaluable for elucidating the complete chemical structure of isolated impurities.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of organic impurities (e.g., starting materials, by-products). | Use LC-MS to obtain the mass of the impurity peaks and compare with the masses of known starting materials and intermediates. Perform forced degradation studies (e.g., acid, base, oxidative stress) to see if the impurity profile changes, which can help in identifying degradation products. |
| Poor solubility of this compound free base | This compound free base has lower aqueous solubility. | Consider using the this compound hydrochloride salt, which has improved solubility.[2] For in vitro assays, prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the aqueous assay buffer. |
| Batch-to-batch variability in biological activity | Inconsistent purity levels between batches. | Perform a thorough purity analysis of each batch using a validated HPLC method. Quantify the levels of major impurities and assess their potential impact on the biological activity. |
| Sample degradation over time | Instability of the compound under specific storage conditions. | Store this compound, particularly in solution, at low temperatures (-20°C or -80°C) and protected from light.[2] For long-term storage, it is advisable to store the compound as a solid in a desiccated environment. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This protocol outlines a general method for determining the purity of a this compound sample using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a working concentration of approximately 50 µg/mL.
4. HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Column Temperature: 30 °C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
5. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Protocol 2: Purification of this compound by Flash Chromatography
This protocol describes a general procedure for purifying a crude this compound sample using automated flash chromatography.
1. Materials and Reagents:
-
Crude this compound sample
-
Silica (B1680970) gel for flash chromatography
-
Hexanes, technical grade
-
Ethyl acetate (B1210297), technical grade
2. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
3. Flash Chromatography Conditions:
-
Stationary Phase: Silica gel column
-
Mobile Phase: A gradient of ethyl acetate in hexanes. The specific gradient will depend on the polarity of the impurities and should be optimized using thin-layer chromatography (TLC).
-
Elution: Run a linear gradient from a low polarity (e.g., 10% ethyl acetate in hexanes) to a higher polarity (e.g., 100% ethyl acetate) over a suitable number of column volumes.
-
Detection: Monitor the elution using a UV detector.
4. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC or HPLC to determine the purity of each fraction.
-
Combine the pure fractions containing this compound.
5. Post-Purification:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the identification of impurities in a this compound sample.
Caption: Troubleshooting logic for low biological activity of this compound.
Caption: Inhibition of the Plasmodium pyrimidine (B1678525) synthesis pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. High-resolution LC/MS for analysis of minor components in complex mixtures: negative ion ESI for identification of impurities and degradation products of a novel oligosaccharide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to handle potential batch-to-batch variability of DSM705
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling potential batch-to-batch variability of DSM705, a potent and selective inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrrole-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] It specifically targets the DHODH of Plasmodium parasites, the causative agents of malaria.[1][4] DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the parasite.[5][6] By inhibiting this enzyme, this compound disrupts pyrimidine synthesis, thereby preventing parasite proliferation.[5] Notably, this compound shows high selectivity for the parasite enzyme over mammalian DHODHs.[1][2][4]
Q2: What are the potential sources of batch-to-batch variability in this compound?
A2: While specific instances of variability for this compound are not publicly documented, general principles of chemical manufacturing suggest potential sources of variation between batches.[7][8][9][10] These can include:
-
Purity Profile: Differences in the levels and types of impurities.
-
Polymorphism: The existence of different crystalline forms, which can affect solubility and bioavailability.[8]
-
Solubility: Variations in the dissolution rate, potentially linked to the physical properties of the powder.[11]
-
Residual Solvents: Presence of organic solvents from the manufacturing process.
-
Moisture Content: Water content can affect the stability and accurate weighing of the compound.[7]
Q3: How can I be sure of the quality of the this compound batch I received?
A3: Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch. This document should detail the results of quality control tests for that specific lot, including purity (typically determined by HPLC and/or NMR), identity confirmation (e.g., by mass spectrometry), and appearance. You should always review the CoA before using a new batch.
Q4: Is there a difference between this compound and this compound hydrochloride?
A4: Yes. This compound is the free base form, while this compound hydrochloride is the salt form.[1][4] The hydrochloride salt generally offers improved water solubility and stability compared to the free base.[1] For most in vitro and in vivo experiments, the hydrochloride salt is preferred. Ensure you are using the correct form for your experiments and that you are making molar-based calculations based on the appropriate molecular weight.
Troubleshooting Guide
Issue 1: Inconsistent IC50/EC50 values in in vitro assays.
Possible Cause: This is a common symptom of batch-to-batch variability. The potency of the compound can be affected by its purity and the presence of any active or interfering impurities.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Review the Certificate of Analysis (CoA) for the specific batch . Compare the purity data (e.g., HPLC) with previous batches if available.
-
If significant discrepancies are suspected, consider independent analytical verification.
-
-
Assess Compound Solubility:
-
Ensure the compound is fully dissolved in the chosen solvent (e.g., DMSO) before preparing serial dilutions.
-
Visually inspect the stock solution for any precipitation.
-
Determine the solubility of each batch under your experimental conditions.
-
-
Standardize Assay Conditions:
-
Ensure all assay parameters (cell density, incubation time, reagent concentrations) are consistent across experiments.
-
Include a reference compound with a known and stable IC50 in your assays to monitor for systemic assay variability.
-
Issue 2: Poor solubility or precipitation of this compound in stock solutions or media.
Possible Cause: Different batches may have varying physical properties, such as crystallinity or particle size, which can impact their dissolution rate.[11]
Troubleshooting Steps:
-
Optimize Dissolution Procedure:
-
Use gentle warming (e.g., 37°C) and vortexing to aid dissolution.
-
Prepare a more dilute stock solution if solubility limits are being reached.
-
For this compound hydrochloride, which has better water solubility, ensure the pH of your final solution is compatible.[1]
-
-
Evaluate Solvent Choice:
-
DMSO is a common solvent for preparing high-concentration stock solutions.[2]
-
For aqueous solutions, consider the use of co-solvents or formulating agents, but be mindful of their potential effects on your experimental system.
-
-
Perform Solubility Testing:
-
Compare the solubility of the new batch against a previous, well-performing batch under identical conditions.
-
Issue 3: Unexpected or altered cellular phenotype unrelated to DHODH inhibition.
Possible Cause: The presence of impurities with off-target effects could be responsible.
Troubleshooting Steps:
-
Review Impurity Profile:
-
Examine the CoA for any reported impurities.
-
If possible, use a more highly purified batch of this compound to see if the unexpected phenotype persists.
-
-
Perform Rescue Experiments:
-
The effects of DHODH inhibition can be rescued by the addition of pyrimidines (e.g., uridine) to the culture medium.[6] If the observed phenotype is not rescued by uridine, it may be due to an off-target effect.
-
Experimental Protocols
Protocol 1: Comparative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol allows for a direct comparison of the purity profiles of different this compound batches.
Methodology:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile (B52724)/water).
-
Sample Preparation: Prepare solutions of each this compound batch to be tested at the same concentration as the reference standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determine by UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the reference standard and each batch sample.
-
Compare the chromatograms. The main peak should have the same retention time as the reference standard.
-
Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: In Vitro Potency Assay (IC50 Determination) for Quality Control
This protocol is for assessing the functional potency of different this compound batches against Plasmodium falciparum.
Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound batch in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM).
-
-
Assay Plate Preparation:
-
Add 100 µL of the diluted compounds to a 96-well plate.
-
Add 100 µL of the parasite culture (e.g., at 1% parasitemia and 2% hematocrit).
-
Include parasite-only (no drug) and uninfected erythrocyte controls.
-
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Growth Inhibition Measurement:
-
Quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
Lyse the cells and add SYBR Green I dye.
-
Read fluorescence (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Normalize the fluorescence data to the no-drug control.
-
Plot the percentage of growth inhibition against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Batches of this compound
| Parameter | Batch A | Batch B |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (HPLC) | 99.5% | 98.2% |
| Identity (Mass Spec) | Conforms | Conforms |
| Residual Solvents | <0.1% | 0.3% |
| Moisture Content | 0.2% | 0.8% |
Table 2: Example Comparative Experimental Data
| Parameter | Batch A | Batch B |
| Solubility in DMSO | >20 mg/mL | 15 mg/mL |
| IC50 (P. falciparum 3D7) | 1.2 nM | 2.5 nM |
Visualizations
Caption: Mechanism of action of this compound via inhibition of DHODH.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 3. This compound | Dihydroorotate Dehydrogenase | 2653225-38-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Validation & Comparative
A Comparative Analysis of the Antimalarial Drug Candidates DSM705 and DSM265
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two promising antimalarial compounds, DSM705 and DSM265. Both drug candidates target the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, a critical component in the parasite's pyrimidine (B1678525) biosynthesis pathway. This document summarizes key experimental data, outlines methodologies for efficacy testing, and visualizes the relevant biological pathways to aid in understanding their mechanisms and therapeutic potential.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Both this compound and DSM265 are potent and selective inhibitors of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, a process essential for the synthesis of DNA, RNA, and phospholipids (B1166683) required for parasite survival and replication.[3] Unlike humans, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis, thus rendering PfDHODH an attractive drug target.[3] By inhibiting this enzyme, both compounds effectively starve the parasite of essential pyrimidines, leading to a halt in proliferation.
The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by this compound and DSM265.
Caption: Inhibition of PfDHODH by this compound and DSM265.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and DSM265 based on available preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited sources.
In Vitro Efficacy against P. falciparum
| Compound | Target | IC50 (nM) | Strain(s) | EC50 (nM) | Strain(s) | Reference(s) |
| This compound | PfDHODH | 95 | - | 12 | 3D7 | [4] |
| DSM265 | PfDHODH | 1.5 | - | 37 | 3D7 | [2] |
IC50: Half-maximal inhibitory concentration against the enzyme. EC50: Half-maximal effective concentration against the parasite.
In Vivo Efficacy
| Compound | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | SCID mouse | Not specified | Showed in vivo efficacy | [4] |
| DSM265 | SCID mouse | 3 mg/kg/day | ED90 | [5] |
| DSM265 | Human (Phase 2a) | 400 mg single dose | 100% adequate clinical and parasitological response (ACPR) at day 14 in P. falciparum patients (per-protocol analysis) | [1] |
ED90: Effective dose required to cure 90% of the infected mice.
Experimental Protocols
The evaluation of antimalarial drug efficacy involves a series of standardized in vitro and in vivo assays.
In Vitro Susceptibility Testing
-
Objective: To determine the concentration of the compound required to inhibit parasite growth in a controlled laboratory setting.
-
General Protocol:
-
P. falciparum cultures are maintained in human erythrocytes.
-
The parasites are synchronized to the ring stage.
-
A range of concentrations of the test compound is added to the parasite cultures.
-
After a defined incubation period (typically 48-72 hours), parasite growth is assessed using various methods, such as:
-
Microscopy: Giemsa-stained blood smears are examined to determine parasitemia.
-
Fluorimetry: Using DNA-intercalating dyes like SYBR Green I to quantify parasite DNA.
-
Enzyme-linked immunosorbent assay (ELISA): Detecting parasite-specific proteins like pLDH or HRP2.
-
Radioisotopic assays: Measuring the incorporation of radiolabeled hypoxanthine (B114508) by the parasite.[3]
-
-
The EC50 values are then calculated from the dose-response curves.
-
The following diagram outlines a general workflow for in vitro antimalarial drug efficacy testing.
Caption: In Vitro Antimalarial Efficacy Workflow.
In Vivo Efficacy Testing
-
Objective: To evaluate the efficacy of the compound in a living organism infected with malaria.
-
Common Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human erythrocytes and infected with P. falciparum.[6]
-
General Protocol (4-day suppressive test):
-
Mice are inoculated with P. falciparum-infected human red blood cells.
-
Treatment with the test compound is initiated shortly after infection and continues for four consecutive days.
-
A control group receives the vehicle only.
-
Parasitemia is monitored daily by examining Giemsa-stained thin blood smears.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the control group. The ED50 and ED90 (the doses required to suppress parasitemia by 50% and 90%, respectively) are then calculated.[7]
-
Comparative Summary and Developmental Status
| Feature | This compound | DSM265 |
| Target | PfDHODH | PfDHODH |
| In Vitro Potency | Nanomolar range | Nanomolar range, generally more potent than this compound |
| In Vivo Efficacy (mice) | Demonstrated efficacy | Demonstrated high efficacy |
| Clinical Development | Late-lead preclinical candidate; not advanced to clinical trials due to predicted short human half-life.[1] | Advanced to Phase 2a clinical trials, showing good safety and efficacy in humans for treating P. falciparum malaria.[1] |
| Key Advantages | Improved solubility and selectivity over non-human species enzymes compared to DSM265.[1] | Clinically validated efficacy in humans, long predicted human half-life.[2] |
| Key Limitations | Predicted shorter human half-life, less potent than DSM265.[1] | Development was terminated due to off-target toxicity in long-term preclinical animal studies.[1] |
Conclusion
Both this compound and DSM265 are potent inhibitors of PfDHODH with significant antimalarial activity. DSM265 progressed further in clinical development, demonstrating excellent efficacy in treating P. falciparum malaria in humans.[1] However, its development was halted due to long-term toxicity concerns in preclinical animal models.[1]
This compound, while being a late-lead candidate with some improved physicochemical properties over DSM265, was not advanced to clinical trials primarily due to a predicted shorter half-life in humans, which did not align with the target product profile for a once-monthly chemopreventive agent.[1]
The research and development of these two compounds have provided invaluable insights into the therapeutic potential of targeting PfDHODH for malaria treatment and prevention. The extensive data gathered from the clinical trials of DSM265, in particular, has validated DHODH as a clinically relevant antimalarial target.[1] Future drug discovery efforts can build upon the knowledge gained from both this compound and DSM265 to develop new, safe, and effective DHODH inhibitors for the global fight against malaria.
References
- 1. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
DSM705 Versus Chloroquine: A Comparative Analysis of Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial activities of DSM705 and the long-standing drug, chloroquine (B1663885). The analysis is supported by a compilation of experimental data from various in vitro and in vivo studies, offering a quantitative and mechanistic overview of both compounds.
Executive Summary
This compound, a selective inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), demonstrates potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades, acting primarily by inhibiting heme polymerization in the parasite's food vacuole. While historically effective, the widespread emergence of chloroquine-resistant parasite strains has significantly limited its clinical utility. This guide presents a comparative analysis of their mechanisms of action, in vitro potency, and in vivo efficacy, based on available experimental data.
Data Presentation
Table 1: In Vitro Antimalarial Activity of this compound and Chloroquine against Plasmodium falciparum
| Compound | Strain | IC₅₀ (nM) | Citation |
| This compound | 3D7 (Chloroquine-sensitive) | 12 | [1] |
| Dd2 (Chloroquine-resistant) | Data not available in a directly comparable format | ||
| Chloroquine | 3D7 (Chloroquine-sensitive) | 15 | [2] |
| Dd2 (Chloroquine-resistant) | 1,122 | [2] | |
| W2 (Chloroquine-resistant) | >100 | [3] | |
| K1 (Chloroquine-resistant) | Data not available in a directly comparable format |
Disclaimer: The IC₅₀ values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vivo Efficacy of this compound and Chloroquine in Murine Malaria Models
| Compound | Mouse Model | Plasmodium Species | Dosing Regimen | Efficacy | Citation |
| This compound | SCID mice with human erythrocytes | P. falciparum | 100 mg/kg/day (oral, twice daily) | Sterile cure | [4] |
| Chloroquine | BXN mice with human erythrocytes | P. falciparum (NF54, sensitive) | 73 mg/kg (Day 1-2), 36.5 mg/kg (Day 3) | Rapid parasite clearance | [2] |
| BXN mice with human erythrocytes | P. falciparum (T24, resistant) | 73 mg/kg (Day 1-2), 36.5 mg/kg (Day 3) | Treatment failure | [2] | |
| Male mice | P. berghei | Not specified | 58.33% recovery | [2] |
Disclaimer: The in vivo efficacy data are from separate studies with different experimental designs, limiting direct comparison.
Mechanism of Action
This compound: Inhibition of Pyrimidine (B1678525) Biosynthesis
This compound targets and inhibits the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] Unlike the human host, Plasmodium parasites are entirely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[4] By blocking DHODH, this compound effectively starves the parasite of essential building blocks, leading to its death.
Chloroquine: Disruption of Heme Detoxification
Chloroquine's primary mechanism of action involves its accumulation in the acidic food vacuole of the parasite.[3] Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[5] Chloroquine interferes with this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[5] Widespread resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which reduces drug accumulation in the food vacuole.[6]
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Chloroquine.
Caption: General experimental workflow.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasite.[7][8]
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes.[7]
-
Drug Plate Preparation: Test compounds (this compound, chloroquine) are serially diluted in culture medium in a 96-well plate.
-
Incubation: A synchronized parasite culture (typically at the ring stage) with a defined parasitemia and hematocrit is added to the drug-containing wells and incubated for 72 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C.[7][9]
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well.[7]
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[7]
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo 4-Day Suppressive Test (Peters' Test)
This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[10][11]
-
Infection: Mice (e.g., Swiss albino) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[10]
-
Treatment: Two to four hours post-infection (Day 0), the mice are randomly assigned to treatment and control groups. The test compounds are administered orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3). A standard antimalarial like chloroquine is used as a positive control, and the vehicle used for drug dilution serves as a negative control.[10][11]
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[12]
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated for each dose level relative to the untreated control group.
Plasmodium DHODH Inhibition Assay
This enzymatic assay measures the direct inhibitory effect of a compound on the DHODH enzyme.
-
Enzyme and Reagents: Recombinant Plasmodium DHODH is purified. The assay buffer contains HEPES, NaCl, glycerol, and Triton X-100. Substrates include L-dihydroorotate and a co-substrate like decylubiquinone. A redox indicator dye such as 2,6-dichloroindophenol (B1210591) (DCIP) or resazurin (B115843) is used.[4][13]
-
Assay Procedure: The reaction is initiated by adding the enzyme to a mixture of the buffer, substrates, and the test compound in a microplate.
-
Measurement: The reduction of the indicator dye, which is coupled to the oxidation of dihydroorotate, is monitored spectrophotometrically or fluorometrically over time.[4][13]
-
Data Analysis: The IC₅₀ value is determined by measuring the enzyme activity at various inhibitor concentrations.
Heme Polymerization Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[5][14]
-
Reagents: Hemin (B1673052) chloride is dissolved in a suitable solvent (e.g., DMSO or NaOH). An acetate (B1210297) buffer is used to maintain an acidic pH (typically 4.8-5.2) that mimics the parasite's food vacuole.[5][15]
-
Assay Procedure: The test compound is incubated with hemin in the acidic buffer at 37°C for several hours to overnight to allow for β-hematin formation.[14][15]
-
Quantification of β-hematin: After incubation, the mixture is centrifuged to pellet the insoluble β-hematin. The amount of polymerized heme can be quantified by several methods, including:
-
Data Analysis: The percentage of inhibition of heme polymerization is calculated relative to a no-drug control, and the IC₅₀ value is determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplasmodial activity of chloroquine analogs against chloroquine-resistant parasites, docking studies and mechanisms of drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Resistance: A Comparative Guide to the Cross-Resistance Profile of DSM705
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium strains represent a formidable challenge to global malaria control and elimination efforts. The development of new antimalarial agents with novel mechanisms of action is critical to overcoming this threat. DSM705, a potent inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), has emerged as a promising candidate. This guide provides an objective comparison of this compound's performance against drug-resistant Plasmodium strains, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential role in the antimalarial drug pipeline.
Mechanism of Action: A Novel Target in Pyrimidine (B1678525) Biosynthesis
This compound exerts its antimalarial activity by inhibiting the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Unlike the human host, which can salvage pyrimidines from external sources, the parasite is solely reliant on this pathway for the synthesis of essential DNA and RNA precursors. This dependency makes DHODH an attractive drug target. This compound is a pyrrole-based inhibitor that exhibits nanomolar potency against the DHODH of both P. falciparum and P. vivax, while showing no significant inhibition of the mammalian enzyme, highlighting its selective toxicity.[1]
The following diagram illustrates the pyrimidine biosynthesis pathway and the role of DHODH as the target of this compound.
Caption: Inhibition of DHODH by this compound in the pyrimidine biosynthesis pathway.
Cross-Resistance Profile of this compound
A critical aspect of any new antimalarial drug is its activity against parasite strains that are resistant to existing therapies. Cross-resistance occurs when a resistance mechanism to one drug also confers resistance to another, often due to a shared target or mechanism of action.
Performance Against Common Drug-Resistant Strains
Studies on DHODH inhibitors, including compounds structurally related to this compound, have shown that resistance can be selected for in vitro. This resistance is typically associated with point mutations in the dhodh gene, which can alter the drug-binding site and reduce the inhibitor's efficacy.[2][3][4]
The table below summarizes the expected activity profile of this compound against various drug-resistant P. falciparum strains based on its unique mechanism of action. It is important to note that specific IC50 values for this compound against a comprehensive panel of resistant strains are not extensively published in a single study. The data presented here is a synthesis of information on DHODH inhibitors and the known resistance mechanisms of other antimalarials.
| Drug-Resistant Strain (Representative) | Primary Resistance Mechanism | Gene(s) Involved | Expected this compound Activity | Rationale |
| Chloroquine-resistant (e.g., Dd2, K1) | Altered drug transport | pfcrt, pfmdr1 | Fully Active | This compound has a different target (DHODH) and mechanism of action, unrelated to the chloroquine (B1663885) resistance pathway. |
| Pyrimethamine-resistant (e.g., Dd2, K1) | Altered drug target (DHFR) | pfdhfr | Fully Active | This compound targets DHODH, an enzyme distinct from the folate pathway targeted by pyrimethamine. |
| Atovaquone-resistant | Altered drug target (cytochrome b) | pfcytb | Fully Active | Atovaquone targets the mitochondrial electron transport chain, which is distinct from the pyrimidine biosynthesis pathway. |
| Artemisinin-resistant (e.g., Kelch13 mutants) | Altered cellular stress response | pfk13 | Fully Active | Artemisinin resistance mechanisms are not expected to affect the activity of a DHODH inhibitor. |
| DHODH inhibitor-resistant (generated in vitro) | Altered drug target (DHODH) | pfdhodh | Reduced Activity | Point mutations in the DHODH drug-binding site can directly lead to resistance to this compound and other DHODH inhibitors. |
Lack of Cross-Resistance with Major Antimalarials
The distinct mechanism of action of this compound targeting DHODH strongly suggests a lack of cross-resistance with currently used antimalarials that target different pathways. This is a significant advantage, as this compound could potentially be effective against multidrug-resistant parasites that are prevalent in many malaria-endemic regions.
Experimental Methodologies
The evaluation of the cross-resistance profile of antimalarial compounds relies on standardized in vitro susceptibility assays. The following protocols are commonly employed to determine the 50% inhibitory concentration (IC50) of a drug against different P. falciparum strains.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based Fluorescence)
This assay is a widely used method for assessing parasite growth inhibition.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as an indicator of parasite proliferation.
Protocol:
-
Parasite Culture: P. falciparum strains (both drug-sensitive and drug-resistant) are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax.
-
Drug Dilution: A serial dilution of this compound and reference antimalarial drugs (e.g., chloroquine, artemisinin) is prepared in a 96-well microplate.
-
Parasite Inoculation: Asynchronous or synchronized ring-stage parasite cultures are added to the wells to achieve a starting parasitemia of approximately 0.5-1%.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release parasite DNA and allow for dye intercalation.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to controls (no drug) and the IC50 values are calculated by non-linear regression analysis of the dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of DSM705: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches for validating the on-target activity of the antimalarial compound DSM705, a potent inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). While direct genetic validation studies for this compound are not extensively published, this guide draws parallels with the closely related and clinically evaluated PfDHODH inhibitor, DSM265, to illustrate the application of these powerful techniques. Robust on-target validation is a critical step in drug development, ensuring that a compound's therapeutic effect is mediated through its intended molecular target, thereby minimizing the risk of off-target effects and providing a clear mechanism of action.
Introduction to this compound and its Target: PfDHODH
This compound is a pyrrole-based inhibitor of PfDHODH, an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of the malaria parasite.[1][2] Unlike humans, who can salvage pyrimidines from their host, Plasmodium falciparum is entirely dependent on this pathway for the synthesis of DNA, RNA, and other essential molecules.[3][4] This dependency makes PfDHODH a prime target for antimalarial drugs. This compound exhibits potent activity against P. falciparum and high selectivity for the parasite enzyme over its human counterpart.[1][2]
Genetic Validation Strategies: A Comparison
Genetic validation provides the most direct evidence of a drug's on-target activity. By manipulating the gene that encodes the target protein, researchers can observe corresponding changes in drug sensitivity. This section compares two powerful genetic approaches: CRISPR-Cas9-mediated gene editing and heterologous gene expression.
CRISPR-Cas9-Mediated Introduction of Resistance Mutations
The clustered regularly interspaced short palindromic repeats (CRISPR)-associated protein 9 (Cas9) system is a revolutionary gene-editing tool that allows for precise modification of an organism's genome.[5][6] In the context of drug target validation, CRISPR-Cas9 can be used to introduce specific point mutations into the target gene that are hypothesized to confer resistance to the drug. If the engineered parasites show reduced sensitivity to the compound, it provides strong evidence that the drug's primary mechanism of action is through inhibition of that target.
A compelling example of this approach is the validation of the on-target activity of DSM265, a triazolopyrimidine-based PfDHODH inhibitor that is structurally and functionally similar to this compound.[5][6][7] Researchers used CRISPR-Cas9 to introduce clinically observed and in vitro selected mutations into the pfdhodh gene of drug-sensitive P. falciparum strains.[5][6]
Experimental Workflow:
Supporting Experimental Data (DSM265):
The following table summarizes the impact of CRISPR-Cas9-introduced mutations in PfDHODH on the sensitivity of P. falciparum to DSM265.
| P. falciparum Strain | PfDHODH Genotype | DSM265 EC50 (nM) | Fold-change in EC50 | Reference |
| Dd2 | Wild-type | 80 | 1 | [5] |
| Dd2-C276F | C276F (edited) | 5920 | ~74 | [5] |
| Dd2-C276Y | C276Y (edited) | 1920 | ~24 | [5] |
Alternative Genetic Validation: Heterologous Gene Expression (Genetic Rescue)
An alternative genetic approach to validate on-target activity is to express a drug-insensitive ortholog of the target enzyme in the parasite. If the primary mechanism of cell death is the inhibition of the target enzyme, the presence of a functional, drug-resistant version of the enzyme should "rescue" the parasite from the effects of the drug.
For PfDHODH inhibitors like this compound and DSM265, a common strategy is to express the DHODH from yeast (Saccharomyces cerevisiae), which is known to be insensitive to these compounds, in P. falciparum.[5]
Logical Relationship:
Comparative Performance:
| Feature | CRISPR-Cas9 Gene Editing | Heterologous Gene Expression |
| Principle | Introduction of resistance-conferring mutations in the endogenous target gene. | Expression of a drug-insensitive ortholog of the target enzyme. |
| Key Advantage | Directly demonstrates the interaction between the drug and its endogenous target. Allows for the validation of specific resistance mutations. | Provides strong evidence that the pathway inhibited by the drug is essential for parasite survival. |
| Limitations | Requires knowledge of potential resistance mutations. Can be technically challenging. | Does not directly probe the interaction with the endogenous target. Potential for artifacts due to overexpression or mislocalization of the foreign protein. |
| Typical Outcome | A significant increase in the EC50 value of the drug against the edited parasites. | Parasites expressing the heterologous enzyme show significantly reduced sensitivity to the drug. |
The De Novo Pyrimidine Biosynthesis Pathway in P. falciparum
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the central role of PfDHODH, the target of this compound.
Experimental Protocols
CRISPR-Cas9 Mediated Gene Editing of P. falciparum
This protocol is adapted from methodologies used for generating resistance mutations in P. falciparum.[5]
-
Guide RNA Design: Design a single guide RNA (sgRNA) targeting a region of the pfdhodh gene near the desired mutation site. Ensure the target sequence is followed by a protospacer adjacent motif (PAM).
-
Donor Template Construction: Synthesize a donor DNA template containing the desired point mutation(s). The donor template should also include "shield" mutations, which are silent mutations within the sgRNA recognition site that prevent the Cas9 nuclease from cleaving the edited gene. The homology arms flanking the mutation site should be approximately 400-600 base pairs in length.
-
Parasite Transfection: Co-transfect synchronized ring-stage P. falciparum with two plasmids: one expressing Cas9 and the sgRNA, and the other containing the donor template. Electroporation is a commonly used method for transfection.
-
Selection and Cloning: Apply drug pressure to select for parasites that have integrated the donor template. After selection, isolate clonal parasite lines by limiting dilution.
-
Genotypic Validation: Extract genomic DNA from the clonal parasite lines and sequence the pfdhodh gene to confirm the presence of the desired mutation(s) and the absence of off-target mutations.
-
Phenotypic Analysis: Perform in vitro drug sensitivity assays to determine the EC50 of this compound for the edited and wild-type parasite lines.
In Vitro Anti-malarial Drug Sensitivity Assay (SYBR Green I Method)
This is a widely used method for determining the 50% effective concentration (EC50) of antimalarial drugs.
-
Parasite Culture: Culture synchronized, asexual-stage P. falciparum in human erythrocytes in complete medium.
-
Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
Assay Initiation: Add infected erythrocytes to the drug plate to a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
Genetic validation is an indispensable tool in modern drug discovery. For a targeted therapeutic like this compound, demonstrating on-target activity through methods such as CRISPR-Cas9-mediated gene editing provides a high degree of confidence in its mechanism of action. By introducing specific mutations into the PfDHODH enzyme and observing a corresponding decrease in sensitivity to the compound, researchers can definitively link the drug's efficacy to its intended target. The comparison with alternative genetic methods like heterologous gene expression further strengthens the validation by confirming the essentiality of the targeted pathway. The experimental frameworks and data presented in this guide, drawn from studies on the closely related compound DSM265, provide a robust roadmap for the rigorous validation of this compound and other next-generation antimalarials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Mechanistic Understanding of Dihydroorotate Dehydrogenase Point Mutations in Plasmodium falciparum that Confer in Vitro Resistance to the Clinical Candidate DSM265 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSM265 | Medicines for Malaria Venture [mmv.org]
The Potential Synergy of DSM705 with Artemisinin-Based Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of artemisinin (B1665778) resistance in Plasmodium falciparum necessitates the development of novel combination therapies to ensure effective malaria treatment. This guide explores the potential synergistic effects of combining DSM705, a selective inhibitor of Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH), with artemisinin-based therapies. While direct experimental data on the combination of this compound and artemisinin derivatives is not yet publicly available, this document provides a comparative analysis based on the known mechanisms of each compound and data from similar combination studies involving other DHODH inhibitors.
Rationale for Combination Therapy
Artemisinin and its derivatives are the cornerstone of modern malaria treatment, valued for their rapid parasite-killing activity.[1] They are activated by intraparasitic heme-iron, which leads to the generation of free radicals that damage parasite proteins.[1] However, their short half-life necessitates their use in combination with a longer-acting partner drug to eliminate residual parasites and prevent recrudescence.[2]
This compound presents a compelling partner for artemisinin-based combination therapies (ACTs) due to its distinct mechanism of action. It selectively inhibits the Plasmodium DHODH enzyme, a critical component of the pyrimidine (B1678525) biosynthesis pathway, which is essential for parasite survival.[3] This mode of action is different from that of artemisinins and other current partner drugs, suggesting a low potential for cross-resistance. The combination of a fast-acting drug that induces oxidative stress (artemisinin) with a long-acting drug that inhibits a vital metabolic pathway (this compound) could lead to enhanced parasite clearance and a higher barrier to the development of resistance.
Comparative Analysis of Antimalarial Activity
The following tables summarize the known in vitro and in vivo activities of this compound and artemisinin derivatives as individual agents. A hypothetical synergistic interaction is presented based on data from studies combining the DHODH inhibitor DSM265 with the artemisinin-like compound OZ439 (artefenomel).[4][5][6]
Table 1: In Vitro Activity against P. falciparum
| Compound/Combination | Mechanism of Action | Target Parasite Stage | IC₅₀ (nM) - Drug-Sensitive Strains | IC₅₀ (nM) - Drug-Resistant Strains | Interaction Profile |
| This compound | DHODH Inhibition | Trophozoites | ~12 | ~12 | - |
| Dihydroartemisinin (DHA) | Heme-activated free radical formation | Rings, Trophozoites, Schizonts | ~1-5 | ~1-10 | - |
| This compound + DHA (Hypothetical) | Dual-target inhibition | Rings, Trophozoites, Schizonts | Potentially < individual IC₅₀s | Potentially < individual IC₅₀s | Expected to be Additive to Synergistic |
IC₅₀ values are approximate and can vary between parasite strains and experimental conditions.
Table 2: In Vivo Efficacy in Murine Malaria Models
| Compound/Combination | Dosing Regimen | Parasite Clearance | Recrudescence | Survival Rate |
| This compound | Single oral dose | Slow | Low | High |
| Artesunate | Daily oral dose for 3 days | Rapid | High (as monotherapy) | Low (as monotherapy) |
| This compound + Artesunate (Hypothetical) | Single dose this compound + 3-day Artesunate | Rapid and sustained | Expected to be very low | Expected to be high |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. The following are standard protocols that would be employed to evaluate the combination of this compound and artemisinin derivatives.
In Vitro Synergy Assessment: Fixed-Ratio Isobologram Method
This method is used to determine if the combination of two drugs results in a synergistic, additive, or antagonistic effect.
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human erythrocytes at a defined hematocrit in complete medium.
-
Drug Preparation: Stock solutions of this compound and an artemisinin derivative (e.g., dihydroartemisinin) are prepared in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: A 96-well plate is prepared with serial dilutions of the individual drugs and fixed-ratio combinations of both drugs.
-
Parasite Incubation: Synchronized ring-stage parasites are added to the wells at a starting parasitemia of ~0.5% and incubated for 72 hours under standard culture conditions.
-
Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.
-
Data Analysis: The 50% inhibitory concentrations (IC₅₀) of the individual drugs and the combinations are calculated. The Fractional Inhibitory Concentration (FIC) is determined for each combination, and the sum of the FICs (ΣFIC) is used to classify the interaction:
-
Synergy: ΣFIC < 0.5
-
Additive: 0.5 ≤ ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC < 2.0
-
Antagonism: ΣFIC ≥ 2.0 An isobologram is then constructed to visualize the nature of the interaction.
-
In Vivo Efficacy Assessment: Murine Malaria Model
The Plasmodium berghei-infected mouse model is a standard for evaluating the in vivo efficacy of antimalarial drug combinations.
-
Infection: Swiss Webster or other suitable mouse strains are infected intravenously with P. berghei.
-
Drug Administration: Once a stable parasitemia is established (typically 1-3%), mice are randomized into treatment groups: vehicle control, this compound alone, an artemisinin derivative (e.g., artesunate) alone, and the combination of this compound and the artemisinin derivative. Drugs are typically administered orally.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. Animal health and survival are also recorded.
-
Endpoints: The primary endpoints are the rate of parasite clearance, the day of recrudescence (if any), and the overall survival of the mice.
-
Data Analysis: The efficacy of the combination therapy is compared to that of the individual drugs and the control group. A statistically significant delay in recrudescence and increase in survival in the combination group compared to the monotherapy groups would indicate a positive interaction.
Visualizations
Signaling Pathway and Drug Targets
Caption: Mechanisms of this compound and Artemisinin.
Experimental Workflow for In Vitro Synergy Testing
Caption: In Vitro Synergy Assessment Workflow.
Conclusion
The combination of this compound with an artemisinin-based therapy holds significant promise for the future of malaria treatment. Their distinct mechanisms of action suggest the potential for synergistic activity and a high barrier to the development of resistance. While direct experimental data is eagerly awaited, the rationale for this combination is strong, supported by findings from similar DHODH inhibitor and artemisinin-like compound pairings. Further in vitro and in vivo studies are essential to quantify the synergistic effects and to establish an optimal dosing regimen for clinical development. This will be a critical step in the ongoing effort to combat artemisinin resistance and move towards malaria elimination.
References
- 1. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Seeking an optimal dosing regimen for OZ439/DSM265 combination therapy for treating uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of DSM705 and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, DSM705, with other known inhibitors of this critical enzyme. This analysis is supported by preclinical experimental data, offering insights into the therapeutic potential of these compounds across different diseases.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the synthesis of DNA, RNA, and other cellular components. Its inhibition disrupts cell proliferation and is a validated therapeutic strategy for various diseases, including malaria, cancer, and autoimmune disorders. This compound has emerged as a potent and selective inhibitor of Plasmodium DHODH, the causative agent of malaria. This guide will compare its performance against other well-established and emerging DHODH inhibitors such as Brequinar, Teriflunomide (the active metabolite of Leflunomide), and ASLAN003.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of DHODH inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) against the target enzyme and the cellular effective concentration (EC50) are key metrics for comparison.
| Inhibitor | Target Enzyme | IC50 (nM) | Target Cell Line | Cellular Potency (EC50/IC50 in nM) | Primary Indication |
| This compound | P. falciparum DHODH | 95[1] | P. falciparum 3D7 | 12[1] | Malaria |
| P. vivax DHODH | 52[1] | ||||
| Human DHODH | >100,000[1] | ||||
| Brequinar | Human DHODH | 5.2 - 20[2][3][4][5] | A-375 (Melanoma) | 590[6] | Cancer |
| A549 (Lung Cancer) | 4100[6] | ||||
| THP-1 (AML) | ~1000 (ED50)[4] | ||||
| Teriflunomide | Human DHODH | ~600 - 773[6][7] | MDA-MB-468 (Breast Cancer) | 31,360 (96h)[6] | Multiple Sclerosis, Autoimmune |
| BT549 (Breast Cancer) | 31,830 (96h)[6] | ||||
| MDA-MB-231 (Breast Cancer) | 59,720 (96h)[6] | ||||
| ASLAN003 | Human DHODH | 35[8][9] | THP-1 (AML) | 152[8] | Acute Myeloid Leukemia |
| MOLM-14 (AML) | 582[8] | ||||
| KG-1 (AML) | 382[8] |
Key Observations:
-
This compound demonstrates remarkable selectivity for the Plasmodium DHODH enzyme over the human counterpart, highlighting its potential as a targeted antimalarial with a favorable safety profile.[1]
-
Brequinar is a highly potent inhibitor of human DHODH, with low nanomolar IC50 values.[2][3][4][5] This potency translates to anti-proliferative effects in various cancer cell lines.
-
Teriflunomide exhibits more moderate inhibitory activity against human DHODH compared to Brequinar and ASLAN003.[6][7]
-
ASLAN003 shows potent inhibition of human DHODH and demonstrates significant anti-proliferative and differentiation-inducing effects in acute myeloid leukemia (AML) cell lines.[8][10]
Preclinical In Vivo Efficacy
The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. The following table summarizes available preclinical data for these DHODH inhibitors in relevant animal models.
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Findings |
| This compound | Malaria (P. falciparum) | SCID mice with human erythrocyte grafts | Not specified | Showed in vivo efficacy[1] |
| Brequinar | Acute Myeloid Leukemia (AML) | Xenograft models | Not specified | Depletion of leukemia-initiating cells |
| Various Cancers | Multiple tumor models | 10-30 mg/kg daily (IP or oral) | Significant preclinical anticancer activity[11] | |
| Teriflunomide | Experimental Autoimmune Encephalomyelitis (EAE) | Dark Agouti and Lewis rats | Not specified | Prophylactic and therapeutic efficacy[12] |
| ASLAN003 | Acute Myeloid Leukemia (AML) | MOLM-14 and THP-1 xenograft models | Not specified | Extended survival and reduced leukemic burden[8] |
Summary of In Vivo Findings:
-
This compound has demonstrated efficacy in a humanized mouse model of malaria, supporting its development as an antimalarial agent.[1]
-
Brequinar has shown potent anti-tumor activity in various preclinical cancer models, including AML, by targeting leukemia-initiating cells.[11]
-
Teriflunomide has well-documented efficacy in animal models of multiple sclerosis, providing the basis for its clinical use in this indication.[12]
-
ASLAN003 exhibits significant in vivo efficacy in AML xenograft models, leading to prolonged survival and a reduction in leukemia, with a good safety profile in mice.[8][9]
Mechanism of Action and Signaling Pathway
DHODH inhibitors exert their therapeutic effect by blocking the de novo pyrimidine synthesis pathway. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibition of proliferation in rapidly dividing cells.
Caption: Inhibition of DHODH by compounds like this compound blocks the conversion of dihydroorotate to orotate.
Experimental Protocols
A general protocol for assessing the enzymatic activity of DHODH and the potency of its inhibitors is the 2,6-dichloroindophenol (B1210591) (DCIP) colorimetric assay.
DHODH Enzyme Inhibition Assay (DCIP Method)
This assay measures the reduction of DCIP, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the enzyme activity.[13][14]
-
Materials:
-
Recombinant human or Plasmodium DHODH
-
DHODH inhibitor (e.g., this compound)
-
Dihydroorotate (DHO) - Substrate
-
Coenzyme Q10 (CoQ10) - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Colorimetric indicator
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[6]
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.[6]
-
In a 96-well plate, add the DHODH inhibitor at various concentrations. Include a DMSO vehicle control.[6]
-
Add the recombinant DHODH enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.[6]
-
Initiate the reaction by adding the DCIP solution to each well.[6]
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.[6]
-
The rate of DCIP reduction is proportional to DHODH activity.[6]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]
-
In Vivo Efficacy Study Workflow
A typical workflow for evaluating the in vivo efficacy of a DHODH inhibitor in a cancer model is outlined below.
Caption: A generalized workflow for conducting in vivo efficacy studies of DHODH inhibitors.
Conclusion
This compound stands out as a highly selective and potent inhibitor of Plasmodium DHODH, making it a promising candidate for antimalarial therapy with a potentially wide therapeutic window. In contrast, inhibitors like Brequinar and ASLAN003 demonstrate high potency against human DHODH and are being actively investigated for the treatment of various cancers, particularly AML. Teriflunomide, with its more moderate potency, has found its niche in the management of autoimmune diseases like multiple sclerosis. The choice of a DHODH inhibitor for therapeutic development is therefore highly dependent on the target indication, with selectivity playing a crucial role in ensuring efficacy while minimizing off-target effects. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Brequinar (sodium salt) - Biochemicals - CAT N°: 36183 [bertin-bioreagent.com]
- 6. benchchem.com [benchchem.com]
- 7. neurology.org [neurology.org]
- 8. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. biospectrumasia.com [biospectrumasia.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: DSM705 vs. Atovaquone in the Fight Against Malaria
In the ongoing battle against malaria, a parasitic disease that continues to pose a significant global health threat, the development of novel and effective antimalarial agents is paramount. This guide provides a detailed comparison of two such compounds, DSM705 and atovaquone (B601224), offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, available efficacy data, and experimental methodologies. While direct head-to-head clinical studies are not yet widely available, this guide synthesizes existing data to draw a comparative picture.
Mechanism of Action: A Tale of Two Targets in the Same Pathway
Both this compound and atovaquone ultimately disrupt the same essential metabolic pathway in the malaria parasite, Plasmodium, namely the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is critical for the synthesis of DNA and RNA, which are vital for the parasite's replication and survival. However, the two compounds achieve this disruption through distinct molecular targets.
This compound is a potent and selective inhibitor of the parasitic enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3] This enzyme catalyzes a key step in the pyrimidine biosynthesis pathway. By directly binding to and inhibiting Plasmodium DHODH, this compound effectively starves the parasite of the necessary building blocks for DNA and RNA synthesis. A significant advantage of this compound is its high selectivity for the parasite's DHODH over the human equivalent, suggesting a favorable safety profile.[1][2]
Atovaquone , on the other hand, acts further upstream. It is an inhibitor of the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III).[4][5][6][7] By binding to this complex, atovaquone disrupts the mitochondrial membrane potential and inhibits the regeneration of ubiquinone, a crucial cofactor for DHODH.[4][6] Therefore, atovaquone's inhibition of DHODH is indirect, a downstream consequence of its effect on mitochondrial respiration.[4][8]
The following diagram illustrates the distinct yet interconnected mechanisms of action of this compound and atovaquone on the pyrimidine biosynthesis pathway in Plasmodium.
Comparative Efficacy and Potency
Direct comparative studies providing head-to-head efficacy data for this compound and atovaquone are limited in the public domain. However, by examining their individual in vitro and in vivo data, a picture of their relative potency can be formed.
| Parameter | This compound | Atovaquone |
| Target | Dihydroorotate Dehydrogenase (DHODH)[1][2][3] | Cytochrome bc1 complex[4][5][6][7] |
| P. falciparum DHODH IC50 | 95 nM[1][2] | Not directly applicable (indirect inhibitor) |
| P. vivax DHODH IC50 | 52 nM[1][2] | Not directly applicable (indirect inhibitor) |
| P. falciparum (3D7) EC50 | 12 nM[1] | Data not available in provided results |
| In Vivo Efficacy (Mouse Models) | Fully suppresses parasitemia at 50 mg/kg (p.o. twice daily for 6 days)[1][3] | Data not available in provided results |
| Selectivity for Parasite Enzyme | High selectivity over mammalian DHODHs[1][2] | Selective for parasite cytochrome bc1 complex[9] |
Data Interpretation:
The available data indicates that this compound is a highly potent inhibitor of Plasmodium DHODH with nanomolar efficacy against both P. falciparum and P. vivax enzymes.[1][2] Its low nanomolar activity against cultured P. falciparum parasites further underscores its potential.[1] In vivo studies in mice have demonstrated its ability to completely clear parasitemia.[1][3]
While specific IC50 values for atovaquone against DHODH are not applicable due to its indirect mechanism, it is a well-established antimalarial with proven clinical efficacy, typically used in combination with proguanil (B194036).[5][10][11][12] The combination therapy is known to be highly effective in treating and preventing malaria.[10][13]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While comprehensive, step-by-step protocols are not fully detailed in the summarized search results, the following outlines the general methodologies employed in the evaluation of these antimalarial compounds.
In Vitro Enzyme Inhibition Assays (for this compound)
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the target enzyme, DHODH.
-
General Procedure:
-
Recombinant P. falciparum and P. vivax DHODH enzymes are expressed and purified.
-
The enzyme activity is measured by monitoring the reduction of a substrate (e.g., dihydroorotate) or the oxidation of a cofactor.
-
The enzyme is incubated with varying concentrations of this compound.
-
The enzyme activity is measured again, and the percentage of inhibition is calculated for each concentration.
-
The IC50 value is determined by fitting the dose-response data to a suitable equation.
-
In Vitro Parasite Growth Inhibition Assays
-
Objective: To determine the 50% effective concentration (EC50) of the compounds against live Plasmodium falciparum parasites.
-
General Procedure:
-
Synchronized cultures of P. falciparum are maintained in human erythrocytes.
-
The parasite cultures are exposed to a range of concentrations of the test compound (this compound or atovaquone) for a defined period (e.g., 72 hours).
-
Parasite growth is quantified using methods such as SYBR Green DNA staining or hypoxanthine (B114508) uptake assays.[14]
-
The EC50 value is calculated from the dose-response curve.
-
In Vivo Efficacy Studies (Mouse Models)
-
Objective: To assess the ability of the compounds to reduce or eliminate parasitemia in an animal model of malaria.
-
General Procedure:
-
Immunocompromised mice (e.g., SCID mice) are engrafted with human erythrocytes and infected with P. falciparum.
-
Once a stable parasitemia is established, the mice are treated with the test compound (e.g., this compound orally) at various doses for a specified duration.
-
A control group receives the vehicle only.
-
Parasitemia levels are monitored daily by microscopic examination of blood smears.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the control group.
-
Conclusion
Both this compound and atovaquone are effective antimalarial agents that target the essential pyrimidine biosynthesis pathway in Plasmodium. This compound acts as a direct and highly selective inhibitor of DHODH, demonstrating potent in vitro and in vivo activity as a standalone agent in preclinical studies. Atovaquone functions as an inhibitor of the mitochondrial electron transport chain, which indirectly leads to the inhibition of DHODH and has a proven clinical track record, particularly in combination therapy.
The high selectivity and potency of this compound position it as a promising candidate for further development. Future head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these two important antimalarial compounds. Researchers are encouraged to consult the primary literature for detailed experimental protocols and further data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Parasite | 2989908-08-7 | Invivochem [invivochem.com]
- 4. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 6. Atovaquone - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 10. Efficacy and safety of atovaquone/proguanil compared with mefloquine for treatment of acute Plasmodium falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atovaquone plus proguanil versus halofantrine for the treatment of imported acute uncomplicated Plasmodium falciparum malaria in non-immune adults: a randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of atovaquone-proguanil compared with mefloquine in the treatment of nonimmune patients with uncomplicated P. falciparum malaria in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of atovaquone/proguanil as suppressive prophylaxis for Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atovaquone Tolerance in Plasmodium falciparum Parasites Selected for High-Level Resistance to a Dihydroorotate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of DSM705 for Parasite DHODH over Human DHODH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DSM705, a potent antimalarial candidate, with other dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. The focus is on validating the selectivity of this compound for the parasite enzyme over its human counterpart, a critical attribute for a safe and effective therapeutic agent. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to support research and development efforts in antimalarial drug discovery.
Executive Summary
This compound is a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. In Plasmodium parasites, the causative agents of malaria, this pathway is the sole source of pyrimidines required for DNA and RNA synthesis, making DHODH a prime target for drug development.[1] A key challenge in targeting parasite enzymes is ensuring high selectivity over the human ortholog to minimize off-target effects and toxicity. Experimental data robustly demonstrates that this compound exhibits potent, nanomolar-level inhibition of Plasmodium falciparum DHODH (PfDHODH) and Plasmodium vivax DHODH (PvDHODH) while showing negligible activity against human DHODH (hDHODH).[2][3] This high selectivity index positions this compound as a promising candidate for further preclinical and clinical development.
Data Presentation: Quantitative Comparison of DHODH Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound and other notable DHODH inhibitors against both parasite and human DHODH. A higher selectivity index indicates a more favorable profile for a potential antimalarial drug.
| Inhibitor | Target Organism | DHODH Isoform | IC50 (nM) | Selectivity Index (Human IC50 / Parasite IC50) | Reference(s) |
| This compound | Plasmodium falciparum | PfDHODH | 95 | > 315 | [2][4] |
| Plasmodium vivax | PvDHODH | 52 | > 576 | [2][3] | |
| Homo sapiens | hDHODH | > 30,000 | - | [4] | |
| DSM265 | Plasmodium falciparum | PfDHODH | 1.8 | > 22,777 | [5] |
| Homo sapiens | hDHODH | > 41,000 | - | [5] | |
| Brequinar | Plasmodium falciparum | PfDHODH | > 880,000 | ~0.000006 | [1] |
| Homo sapiens | hDHODH | 5.2 | - | [1] | |
| Teriflunomide | Homo sapiens | hDHODH | ~600 | - | [6] |
Note: The selectivity index for this compound is presented as a minimum value due to the IC50 for human DHODH being above the highest tested concentration in some studies.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. Plasmodium parasites are solely reliant on this pathway, unlike human cells which can also utilize a salvage pathway. This dependency makes the parasite's pathway an attractive target for therapeutic intervention. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.
Experimental Protocols
DHODH Enzyme Inhibition Assay (DCIP-Based)
This protocol outlines a common colorimetric method used to determine the in vitro inhibitory activity of compounds against DHODH. The assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant P. falciparum, P. vivax, or human DHODH enzyme
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100
-
L-dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP, colorimetric indicator)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96- or 384-well microplates
-
Microplate reader capable of measuring absorbance at 600-620 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-dihydroorotate, and decylubiquinone.
-
Assay Plate Setup: Add the diluted test compounds to the wells of the microplate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add the recombinant DHODH enzyme to each well, except for the 100% inhibition control.
-
Initiation of Reaction: Initiate the reaction by adding the DCIP solution to all wells.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 600-620 nm in a microplate reader at regular intervals (e.g., every 90 seconds for 45 minutes).[7]
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The extensive body of experimental evidence strongly supports the validation of this compound as a highly selective inhibitor of Plasmodium DHODH over the human enzyme. Its potent activity against both P. falciparum and P. vivax DHODH, coupled with a lack of significant inhibition of human DHODH, underscores its potential as a safe and effective antimalarial agent. The detailed methodologies and comparative data presented in this guide are intended to facilitate further research and development of this compound and other next-generation DHODH inhibitors in the global effort to combat malaria.
References
- 1. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. in vitro DHODH activity assay [bio-protocol.org]
Comparative Pharmacokinetic Profiling of the Antimalarial Candidate DSM705 and its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic properties of the novel dihydroorotate (B8406146) dehydrogenase inhibitor DSM705 and its developmental analogs.
This guide provides a detailed comparison of the pharmacokinetic profiles of the clinical antimalarial candidate this compound and its analogs. By summarizing key experimental data and outlining methodologies, this document aims to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of antimalarial compounds.
Introduction
This compound is a pyrrole-based inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite.[1][2] This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to parasite death. As humans can utilize a salvage pathway for pyrimidines, selective inhibition of the parasite's DHODH is a promising strategy for antimalarial therapy. Structure-guided optimization efforts have led to the development of various analogs of this compound with the goal of improving potency, metabolic stability, and pharmacokinetic properties.[3] This guide presents a comparative analysis of the available pharmacokinetic data for this compound and one of its early lead analogs.
Data Presentation
The following tables summarize the in vivo pharmacokinetic parameters of this compound in mice and an early lead ethyl-pyrrole analog in rats.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Swiss Outbred Mice [1][2]
| Parameter | 2.6 mg/kg (Oral) | 24 mg/kg (Oral) | 2.3 mg/kg (Intravenous) |
| Cmax (µM) | 2.6 | 20 | - |
| T½ (hours) | 3.4 | 4.5 | - |
| Oral Bioavailability (%) | 74 | 70 | - |
| Plasma Clearance (mL/min/kg) | - | - | 2.8 |
| Volume of Distribution (Vss, L/kg) | - | - | 1.3 |
Table 2: In Vivo Pharmacokinetic Parameters of an Early Lead Ethyl-Pyrrole Analog (Compound 14) in Rats [3]
| Parameter | Value |
| Oral Bioavailability (%) | ~65 |
| Clearance | Low |
| Volume of Distribution | Moderate |
Note: Specific quantitative values for clearance and volume of distribution for the analog were not publicly available.
Experimental Protocols
In Vivo Pharmacokinetic Analysis of this compound in Mice
Animal Model: Swiss Outbred Mice.[1][2]
Dosing:
-
Oral (p.o.): A single dose of 2.6 mg/kg or 24 mg/kg was administered.[1][2]
-
Intravenous (i.v.): A single dose of 2.3 mg/kg was administered.[1][2]
Sample Collection and Analysis: Blood samples were collected at various time points post-administration. Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), though the specific publication with full details was not available in the search results.
Pharmacokinetic Parameter Calculation: Standard non-compartmental analysis was likely used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), half-life (T½), area under the curve (AUC), clearance (CL), and volume of distribution at steady state (Vss). Oral bioavailability (F) was calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.
In Vivo Pharmacokinetic Analysis of Ethyl-Pyrrole Analog in Rats
Animal Model: The specific rat strain was not detailed in the available search results.
Dosing: The specific doses for oral and intravenous administration were not specified in the summarized text.
Sample Collection and Analysis: Similar to the this compound studies, blood samples were likely collected at multiple time points, and plasma concentrations of the analog were quantified using a suitable bioanalytical method.
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters were determined, indicating low clearance, a moderate volume of distribution, and an oral bioavailability of approximately 65%.[3]
Mandatory Visualization
Signaling Pathway
Caption: Mechanism of action of this compound and its analogs via inhibition of the Plasmodium DHODH enzyme.
Experimental Workflow
References
Assessing the potential for DSM705 to overcome existing antimalarial resistance
A Comparative Guide for Researchers and Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a significant threat to global public health. The efficacy of frontline artemisinin-based combination therapies (ACTs) is compromised by the emergence of artemisinin-resistant strains, often characterized by mutations in the Kelch13 (K13) protein.[1][2] Similarly, resistance to other antimalarials, such as atovaquone (B601224), linked to mutations in the cytochrome b gene, further limits treatment options.[3] This landscape necessitates the development of novel antimalarials with unique mechanisms of action that can overcome existing resistance. DSM705, a selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), has emerged as a promising candidate in this regard. This guide provides an objective comparison of this compound's performance against existing antimalarials, supported by available experimental data.
Mechanism of Action: A Novel Target in Pyrimidine (B1678525) Biosynthesis
This compound targets PfDHODH, a crucial enzyme in the de novo pyrimidine biosynthesis pathway of the parasite.[4][5][6] Unlike its human host, Plasmodium is solely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[5][6] By inhibiting PfDHODH, this compound effectively starves the parasite of the necessary building blocks for growth and proliferation.[4] This mechanism is distinct from that of major antimalarial classes. Artemisinins, for instance, are thought to cause protein and lipid damage through oxidative stress, while atovaquone targets the parasite's mitochondrial electron transport chain.[7][8] The novel mode of action of this compound suggests a low probability of cross-resistance with existing drugs.
Comparative In Vitro Efficacy
In vitro studies have demonstrated the potent activity of this compound against both drug-sensitive and drug-resistant strains of P. falciparum. The tables below summarize key quantitative data from various studies, comparing the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of this compound with those of conventional antimalarials.
Table 1: In Vitro Activity of this compound Against Drug-Sensitive P. falciparum Strains
| Compound | Strain | IC50 / EC50 (nM) | Reference |
| This compound | 3D7 | 12 | [9] |
| This compound | Dd2 | Not specified | [5] |
| Chloroquine | 3D7 | <15 | [10] |
| Chloroquine | Dd2 | 60-160 | [11] |
| Artemisinin (B1665778) | - | 1.9 x 10¹ | [12] |
| Atovaquone | 3D7 | - | - |
Table 2: In Vitro Activity of this compound Against Drug-Resistant P. falciparum Strains
| Compound | Strain (Resistance Profile) | IC50 / EC50 (nM) | Reference |
| This compound | Not specified | Not specified | - |
| Chloroquine | K1 (Chloroquine-resistant) | >100 | [10] |
| Chloroquine | FCR3 (Chloroquine-resistant) | >100 | [10] |
| Artemisinin | IPC_4912 (Artemisinin-resistant) | 5.7 ± 3.1 | [13] |
| Atovaquone | TM90C2B (Atovaquone-resistant) | >28 | [14][15] |
It is important to note that direct comparative studies of this compound against a wide panel of artemisinin- and atovaquone-resistant strains with characterized mutations (e.g., K13 and cytochrome b mutations) are not extensively available in the public domain. However, the potent, low nanomolar activity of this compound against the chloroquine-sensitive 3D7 strain, which is comparable to or better than many established drugs, underscores its intrinsic potency.[9] The unique mechanism of targeting PfDHODH provides a strong rationale for its efficacy against strains that have developed resistance to drugs with different targets.
In Vivo Efficacy in Preclinical Models
Preclinical evaluation in mouse models of malaria is a critical step in drug development.[16][17] The 4-day suppressive test (Peter's test) is a standard method to assess the in vivo activity of antimalarial compounds.[16][18] In this model, mice are infected with Plasmodium berghei or a humanized mouse model with P. falciparum, and the reduction in parasitemia following treatment is measured.[16][19]
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Compound | Mouse Model | Parasite Strain | Dosing Regimen | Efficacy (e.g., ED50, % suppression) | Reference |
| This compound | Swiss outbred mice | Not specified | 50 mg/kg, p.o. twice daily for 6 days | Full suppression of parasitemia by days 7-8 | [9] |
| Genz-667348 (DHODH inhibitor) | Mouse | P. berghei | 100 mg/kg/day | Sterile cure | [5][20] |
| Dihydroartemisinin (B1670584) | Mouse | P. berghei | 10 mg/kg, i.m. for 3 days | 47% cure rate | [12] |
While direct comparative in vivo studies between this compound and other antimalarials in resistant parasite models are limited in publicly available literature, the data for this compound and other DHODH inhibitors show significant parasite clearance and even sterile cure at tolerable doses.[5][9][20]
Overcoming Resistance: A Mechanistic Perspective
The potential of this compound to overcome existing antimalarial resistance stems directly from its unique mechanism of action.
-
Artemisinin Resistance: Artemisinin resistance is primarily associated with mutations in the K13 protein, which leads to a reduced rate of parasite clearance.[8][21] This mechanism does not involve the pyrimidine biosynthesis pathway. Therefore, this compound's inhibition of PfDHODH is expected to be unaffected by K13 mutations.
-
Atovaquone Resistance: Resistance to atovaquone arises from mutations in the cytochrome b gene, a component of the mitochondrial electron transport chain.[3] While PfDHODH functionally links to the electron transport chain, inhibitors of PfDHODH like this compound act on a different protein complex. Studies with other DHODH inhibitors have shown that atovaquone-resistant parasites can exhibit tolerance to DHODH inhibitors, but this tolerance is often diminished by the presence of proguanil, atovaquone's partner drug in Malarone.[3] This suggests a complex interplay but does not indicate absolute cross-resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the assessment of antimalarial drug efficacy.
In Vitro Drug Susceptibility Testing: SYBR Green I Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[22][23][24]
Objective: To determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
96-well microplates pre-dosed with serial dilutions of the test compounds
-
Lysis buffer with SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Adjust the parasitemia of the synchronized ring-stage parasite culture to 0.3% at a 2% hematocrit.[24]
-
Add 100 µL of the infected red blood cell suspension to each well of the pre-dosed 96-well plate.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[22]
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.[22]
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[24]
-
Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing: 4-Day Suppressive Test (Peter's Test)
This standard in vivo assay assesses the schizonticidal activity of a compound against rodent malaria parasites in mice.[16][18]
Objective: To evaluate the in vivo efficacy of an antimalarial compound by measuring the suppression of parasitemia.
Materials:
-
Mice (e.g., Swiss outbred or C57BL/6)
-
Rodent malaria parasite (e.g., Plasmodium berghei)
-
Test compound and vehicle
-
Standard antimalarial drug (e.g., chloroquine) as a positive control
-
Giemsa stain and microscope slides
Procedure:
-
Infect mice intravenously or intraperitoneally with a known number of parasitized red blood cells.
-
Two to four hours post-infection, administer the first dose of the test compound or control vehicle orally or subcutaneously.[16]
-
Administer the treatment daily for a total of four consecutive days (Day 0 to Day 3).
-
On Day 4, collect tail blood smears from each mouse.
-
Stain the blood smears with Giemsa and determine the percentage of parasitemia by microscopic examination of at least 1000 red blood cells.[16]
-
Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.
-
The effective dose 50 (ED50) and ED90 can be determined by testing a range of drug concentrations.[16]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound and its distinction from existing resistance pathways.
Caption: Standard experimental workflows for assessing antimalarial drug efficacy.
Conclusion
This compound represents a promising new class of antimalarial agent with the potential to overcome the significant challenge of drug resistance. Its novel mechanism of action, targeting the essential pyrimidine biosynthesis pathway of the parasite, provides a clear advantage against strains resistant to current frontline therapies. The potent in vitro and in vivo activity demonstrated in preclinical studies warrants further investigation and clinical development. As the fight against malaria continues, compounds like this compound that act on novel targets will be crucial in our arsenal (B13267) to combat this devastating disease. Further head-to-head comparative studies against a broader range of clinically relevant resistant isolates will be invaluable in fully defining the role of this compound in the future of malaria treatment and prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. Artemisinin and multidrug-resistant Plasmodium falciparum – a threat for malaria control and elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atovaquone Tolerance in Plasmodium falciparum Parasites Selected for High-Level Resistance to a Dihydroorotate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical implications of Plasmodium resistance to atovaquone/proguanil: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmv.org [mmv.org]
- 19. Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Artemisinin-resistant Plasmodium falciparum parasites exhibit altered patterns of development in infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. iddo.org [iddo.org]
Safety Operating Guide
Safeguarding Your Research: Comprehensive PPE and Handling Protocols for DSM705
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the pyrrole-based inhibitor, DSM705. Following these procedural steps will support the integrity of your research and maintain a secure workspace.
When handling this compound, a substance noted for its potential hazards, including skin, eye, and respiratory irritation, a comprehensive approach to personal protective equipment (PPE) is critical. The following table summarizes the recommended PPE based on information from safety data sheets (SDS).
| Area of Protection | Required Personal Protective Equipment (PPE) | Specifications and Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemically impermeable gloves should be worn to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes, dust, and aerosols. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles. To be used in a well-ventilated area or under a fume hood. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory. This involves careful preparation, precise handling during experimentation, and meticulous disposal of waste.
Experimental Protocols: General Handling Procedures
While specific experimental protocols will vary based on the research objectives, the following provides a foundational, step-by-step guide for the safe handling of this compound.
1. Preparation and Weighing:
-
Always handle the solid form of this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weigh paper) that can be easily decontaminated or disposed of as hazardous waste.
2. Dissolution:
-
When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication or heating is required for dissolution, ensure the container is properly sealed or use a condenser to prevent the release of vapors.
3. Post-Experiment Cleanup and Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash.
-
Waste disposal must adhere to institutional, local, and national regulations for chemical waste.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
